4-(4-Butoxyphenoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51690-68-7 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(4-butoxyphenoxy)aniline |
InChI |
InChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3 |
InChI Key |
KDPQRCCTVDSXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Butoxyphenoxy)aniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-(4-Butoxyphenoxy)aniline (CAS No. 90355-66-7) is extremely limited. The information presented in this guide is a combination of predicted data for the target molecule and experimental data for the closely related structural analog, 4-phenoxyaniline. This information should be used as a preliminary guide for research and development purposes, and all properties should be experimentally verified.
Introduction
This compound is an aromatic amine derivative containing a diphenyl ether linkage. Its structure, featuring both an aniline moiety and a butoxy group, suggests potential applications in materials science, and as a scaffold in medicinal chemistry. The aniline group provides a site for further functionalization, while the diphenyl ether core is a common motif in various biologically active compounds. This document aims to provide a comprehensive overview of its predicted and analogous physical and chemical properties, along with generalized experimental protocols for their determination.
Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following tables provide predicted values and experimental data for the parent compound, 4-phenoxyaniline.
Predicted Properties for this compound
The following properties have been estimated using computational models and should be considered as approximations.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| Melting Point | Not available |
| Boiling Point | ~420.5 °C at 760 mmHg |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 |
| pKa (Basic) | ~4.8 (Amine) |
Experimental Properties of 4-Phenoxyaniline (Structural Analog)
4-Phenoxyaniline (CAS No. 139-59-3) is a close structural analog lacking the butoxy substituent. This data provides a baseline for the expected properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Brown to green-brown crystalline flakes or powder |
| Melting Point | 82-84 °C |
| Boiling Point | 316 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, and chloroform |
Spectral Data
No specific spectral data for this compound has been found. The following are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, protons of the butoxy chain (triplet, sextet, quintet, triplet), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for aromatic carbons, carbons of the butoxy group, and carbons adjacent to the nitrogen and oxygen atoms. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Experimental Protocols
The following are generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for ¹H and ¹³C NMR:
-
A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The solution is transferred to a clean NMR tube.
-
The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Methodology (Electron Ionization - EI):
-
A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.
-
The solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualizations
As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general workflow for the characterization and evaluation of a novel chemical entity.
Potential Research Applications of 4-Butoxy-Substituted Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-butoxy-substituted anilines are a versatile class of chemical compounds with significant potential across various scientific disciplines. Their unique structural features make them valuable building blocks in the synthesis of novel materials and pharmaceutically active agents. This technical guide provides a comprehensive overview of the research applications of 4-butoxy-substituted anilines, with a particular focus on their utility in drug discovery and materials science. This document outlines key synthesis protocols, summarizes quantitative biological activity data, and presents relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a butoxy group at the 4-position of the aniline ring can significantly modulate the physicochemical properties of the resulting molecule, influencing its lipophilicity, electronic properties, and steric profile. These modifications can, in turn, enhance biological activity, improve material properties, and provide new avenues for therapeutic intervention and technological innovation. This guide explores the synthesis, applications, and underlying mechanisms of action of various 4-butoxy-substituted aniline derivatives.
Synthesis of 4-Butoxy-Substituted Anilines and Their Derivatives
The synthesis of 4-butoxy-substituted anilines and their subsequent elaboration into more complex molecules is a cornerstone of their application in research. Below are detailed experimental protocols for the synthesis of the parent compound and its conversion into key derivatives such as quinazolines, chalcones, and Schiff bases.
Synthesis of 4-tert-Butoxyaniline
A general and practical method for the synthesis of 4-tert-butoxyaniline involves the copper-catalyzed amination of an aryl chloride.[1]
Experimental Protocol:
-
To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), ligand L-15 (N-(biphenyl-2-one)-1H-indole-2-carboxamide, 0.05 or 0.1 mmol), and potassium phosphate (1.1 mmol).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.
-
Add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of dimethyl sulfoxide (DMSO), and ammonium hydroxide (2.0 mmol).
-
Stir the reaction mixture homogeneously at 110°C or 120°C for 24 hours.
-
After cooling to room temperature, add water and ethyl acetate to the reaction mixture and separate the layers.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, 4-tert-butoxyaniline.[1]
Synthesis of 4-Anilinoquinazoline Derivatives
4-Anilinoquinazolines are a prominent class of compounds, many of which act as kinase inhibitors. The synthesis often involves the reaction of a 4-chloroquinazoline with a substituted aniline.
Experimental Protocol:
-
A mixture of the appropriate 4-chloroquinazoline derivative (1 mmol) and the desired substituted aniline (in this case, a 4-butoxyaniline derivative, 1.2 mmol) in isopropanol (10 mL) is stirred at reflux for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with diethyl ether.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure 4-anilinoquinazoline derivative.
Synthesis of Chalcones
Chalcones are precursors to flavonoids and other heterocyclic compounds and are known for their diverse biological activities. They are typically synthesized via a Claisen-Schmidt condensation.
Experimental Protocol:
-
Dissolve equimolar quantities of a substituted acetophenone (e.g., 4'-butoxyacetophenone) and an appropriate aromatic aldehyde in ethanol.
-
To this solution, add an aqueous solution of a base (e.g., 40% KOH) dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Recrystallize the product from ethanol to obtain pure chalcone.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. Those derived from 4-butoxyaniline are of significant interest in the field of liquid crystals.
Experimental Protocol:
-
Dissolve 4-butoxyaniline (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add an equimolar amount of the desired substituted benzaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, which will cause the Schiff base to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetone to get the pure Schiff base.
Applications in Drug Discovery
The 4-butoxyaniline scaffold is a key component in a variety of molecules with therapeutic potential, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Derivatives of 4-anilinoquinazoline are well-established as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy.
The 4-anilinoquinazoline scaffold can competitively bind to the ATP-binding site of EGFR and VEGFR kinases, thereby inhibiting their downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.[2] The butoxy group can enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors. Several studies have reported the synthesis and evaluation of 4-anilinoquinazoline derivatives with potent anticancer activity.
Quantitative Data on Anticancer Activity:
| Compound ID | Substitution on Quinazoline | Substitution on Aniline | Target | Cell Line | IC50 (µM) | Reference |
| 8a | 7-(2-(diethylamino)ethoxy)-6-methoxy | 4-bromo-2-fluoro | EGFR/VEGFR-2 | A431 | 2.62 | [2] |
| 15a | 6-acylamino | 3-chloro-4-fluoro | EGFR | - | 0.13 | [3] |
| 15a | 6-acylamino | 3-chloro-4-fluoro | VEGFR-2 | - | 0.56 | [3] |
| 15b | 6-acylamino | 3-ethynyl | EGFR | HT-29 | 5.27 | [3] |
| 15b | 6-acylamino | 3-ethynyl | VEGFR-2 | MCF-7 | 4.41 | [3] |
| 21 | 2-thio-(4-chlorobenzyl) | - | - | HeLa | 2.81 | [4] |
| 22 | 2-thio-(4-methoxybenzyl) | - | - | HeLa | 2.15 | [4] |
| 23 | 2-thio-(4-nitrobenzyl) | - | - | HeLa | 1.85 | [4] |
The inhibition of EGFR and VEGFR by 4-anilinoquinazoline derivatives disrupts critical signaling cascades within cancer cells.
Antimicrobial Activity
Schiff bases and chalcones derived from 4-butoxyaniline have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine or α,β-unsaturated ketone functionalities in these molecules are often crucial for their antimicrobial effects.
Quantitative Data on Antimicrobial Activity:
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline metal complexes | E. coli | - | [5] |
| Schiff Base | Substituted o-vanillin Schiff base organotin(IV) complexes | Gram-positive bacteria | 0.874–2.066 | [6] |
| Schiff Base | Substituted o-vanillin Schiff base organotin(IV) complexes | Gram-negative bacteria | 0.890–2.066 | [6] |
| Chalcone | 4-isobutylacetophenone derivative (A3) | Bacterial strains | 16 | [7] |
| Chalcone | 4-isobutylacetophenone derivative (A6) | Fungal strains | 16 | [7] |
Note: This table presents data for related aniline derivatives to showcase the potential of this compound class. Specific data for 4-butoxy derivatives needs further targeted investigation.
Experimental Workflow for Antimicrobial Susceptibility Testing:
Applications in Materials Science
The rigid, rod-like structure that can be formed by derivatives of 4-butoxyaniline, particularly Schiff bases, makes them excellent candidates for the development of liquid crystals.
Liquid Crystals
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Schiff bases derived from 4-alkoxyanilines can exhibit thermotropic liquid crystalline behavior, where the phase of the material changes with temperature.
Characterization of Liquid Crystalline Properties:
The mesomorphic properties of these compounds are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the visualization of different liquid crystal phases (e.g., nematic, smectic) based on their unique textures, while DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.
Experimental Workflow for Liquid Crystal Characterization:
Conclusion
4-Butoxy-substituted anilines are a highly valuable and versatile class of compounds with significant and diverse research applications. In drug discovery, they serve as key building blocks for the development of potent anticancer agents, particularly kinase inhibitors, and novel antimicrobial compounds. In materials science, their derivatives are instrumental in the design of new liquid crystalline materials. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical properties, ensures that 4-butoxy-substituted anilines will continue to be a fruitful area of investigation for chemists, biologists, and materials scientists. This guide has provided a foundational overview of their synthesis, applications, and evaluation, and it is anticipated that further research will uncover even more innovative uses for this remarkable chemical scaffold.
References
- 1. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. ijcce.ac.ir [ijcce.ac.ir]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosr.org [idosr.org]
- 6. Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies [gavinpublishers.com]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Health and Safety of 4-(4-Butoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 4-(4-Butoxyphenoxy)aniline (CAS No. 4344-55-2). The following sections detail its hazardous properties, toxicological data, safe handling procedures, and emergency measures, presented in a format intended for researchers, scientists, and professionals in drug development.
GHS Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and its potential to cause skin and eye irritation.
Table 1: GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Acute Toxicity, Inhalation | Category 4 |
| Specific target organ toxicity, single exposure | Category 3 |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H312 | Harmful in contact with skin. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful through oral, dermal, and inhalation routes of exposure. It is also an irritant to the skin and eyes.
Table 3: Acute Toxicity Data
| Route | Species | Value |
| Oral LD50 | Mouse | 500 mg/kg |
| Oral LD50 | Rabbit | 500 mg/kg |
Experimental Protocols
While specific study reports for this compound are not publicly available, the toxicological data presented are typically generated following standardized OECD Test Guidelines. The general methodologies for these key endpoints are described below.
The acute oral toxicity of a substance, expressed as an LD50 value, is determined by assessing the adverse effects that occur within a short period after oral administration of a single dose.
-
Principle: Groups of laboratory animals, typically rodents, are administered the test substance by gavage in graduated doses.[1] Observations of effects and mortalities are made over a specified period, usually 14 days.[1]
-
Animal Model: Healthy, young adult rodents are commonly used.[1] For a given test, animals are of the same species and strain, and their weight variation should not exceed ± 20% of the mean weight.[1]
-
Procedure: The test substance is administered in a single dose to the animals.[1] The animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.[1] Body weight is recorded weekly. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.[2]
-
Data Analysis: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[1]
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[3]
-
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[4][5] The degree of irritation or corrosion is observed and scored at specified intervals.[4][5]
-
Animal Model: The albino rabbit is the preferred species for this test.[5]
-
Procedure: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[4][5][6] After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[4][5][6]
-
Data Analysis: The skin reactions are scored based on a standardized grading system. The substance is classified as an irritant if the observed effects are reversible and as corrosive if irreversible tissue damage occurs.[4][6]
This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[7]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as an untreated control.[8][9][10] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8][9][10]
-
Animal Model: The albino rabbit is the recommended species.[10][11]
-
Procedure: A single dose of the test substance is instilled into one eye of the animal.[8][9][10] The eyes are then examined at 1, 24, 48, and 72 hours after application.[10] The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[7]
-
Data Analysis: Ocular lesions are scored according to a standardized system. The substance is classified based on the severity and reversibility of the observed eye damage.[7][8][9][10]
Visualizations
The following diagram illustrates a typical workflow for assessing the health and safety hazards of a chemical substance.
Caption: A generalized workflow for chemical hazard assessment.
This diagram shows the logical relationship between the exposure routes and the resulting health hazards for this compound.
Caption: Relationship between exposure routes and health hazards.
Safe Handling and Storage
-
Engineering Controls: Use this substance only in a well-ventilated area, preferably in a chemical fume hood.[4] Eyewash stations and safety showers should be readily available.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical attention.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.[4]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5.[4]
-
Spill Cleanup: Cover the spill with sand, dry lime, or soda ash and place it in a closed container for disposal.[4] Ensure adequate ventilation.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]
-
Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage and handling conditions.[4]
-
Conditions to Avoid: Incompatible materials, excess heat.[4]
-
Incompatibilities: Strong oxidizing agents, strong acids.[4]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and rich history of phenoxyaniline derivatives, a class of compounds that has quietly permeated various scientific disciplines, from the vibrant world of synthetic dyes to the intricate dance of drug-target interactions in modern medicine. This document provides a comprehensive overview of their initial synthesis, the evolution of their applications, and detailed experimental methodologies, presented in a format tailored for the scientific community.
The Genesis of a Core Structure: Early Synthesis and Discovery
The emergence of phenoxyaniline derivatives is intrinsically linked to the pioneering work on aromatic chemistry in the early 20th century. While pinpointing a single, definitive "discovery" remains challenging due to the incremental nature of synthetic chemistry during that era, historical records suggest that the first synthesis of a simple phenoxyaniline likely occurred during the broader exploration of aniline derivatives.[1] The foundational chemistry that enabled their creation was the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen and carbon-nitrogen bonds, developed by German chemists Fritz Ullmann and his student Irma Goldberg in the first decade of the 1900s.
The classical Ullmann reaction was notoriously demanding, requiring high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and high-boiling polar solvents.[1] Despite these harsh conditions, it provided the first reliable method for forging the crucial ether linkage between a phenol and an aryl halide, the cornerstone of phenoxyaniline synthesis.
The initial synthesis of a simple phenoxyaniline, such as 4-phenoxyaniline, would have likely followed a two-step sequence: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the characteristic aniline moiety.
Classical Synthesis Pathway
The archetypal synthesis of 4-phenoxyaniline via the classical Ullmann condensation is a testament to the robustness of this early 20th-century chemistry. The process involves the coupling of a phenoxide with an activated aryl halide, followed by a reduction step.
Experimental Protocol: Classical Synthesis of 4-Phenoxyaniline
Step 1: Synthesis of 4-Nitrodiphenyl Ether (Ullmann Condensation)
-
Reactants: 4-Chloronitrobenzene, Phenol, Potassium Hydroxide, and Copper powder.
-
Solvent: High-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).
-
Procedure:
-
A mixture of phenol and potassium hydroxide is heated in the solvent to form potassium phenoxide.
-
4-Chloronitrobenzene and finely divided copper powder (the catalyst) are added to the reaction mixture.
-
The mixture is heated to a high temperature (typically 180-220°C) and refluxed for several hours. The reaction is monitored for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into a large volume of water, followed by filtration to collect the crude 4-nitrodiphenyl ether.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of 4-Nitrodiphenyl Ether to 4-Phenoxyaniline
-
Reactants: 4-Nitrodiphenyl Ether, a reducing agent (e.g., iron filings and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).
-
Solvent: Ethanol or a similar solvent for catalytic hydrogenation.
-
Procedure (using Iron/HCl - Béchamp reduction):
-
4-Nitrodiphenyl ether is dissolved in ethanol.
-
A mixture of iron filings and a catalytic amount of hydrochloric acid is added to the solution.
-
The mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by thin-layer chromatography.
-
Once the reaction is complete, the mixture is made basic with sodium carbonate to precipitate iron salts.
-
The mixture is filtered hot, and the solvent is removed from the filtrate under reduced pressure to yield crude 4-phenoxyaniline.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
-
A Spectrum of Applications: The Historical Development of Phenoxyaniline Derivatives
The versatility of the phenoxyaniline scaffold has led to its incorporation into a wide array of commercially and scientifically significant molecules.
The Hue of Industry: Intermediates for Azo Dyes
Following the discovery of synthetic dyes in the mid-19th century, the demand for novel dye intermediates skyrocketed. Aniline and its derivatives were central to this new industry. Phenoxyanilines, with their reactive amino group, proved to be valuable precursors for the synthesis of azo dyes. The diazotization of the aniline moiety, followed by coupling with a suitable aromatic partner, allowed for the creation of a diverse palette of colors. While specific historical records of the first use of a phenoxyaniline in a commercial dye are scarce, their utility as a diazo component in the synthesis of disperse and vat dyes is well-established within the historical context of the dye industry's expansion.
The Quest for Cures: Phenoxyanilines in Medicinal Chemistry
The structural rigidity and synthetic tractability of the phenoxyaniline core have made it an attractive scaffold for the design of bioactive molecules.
A notable application of phenoxyaniline derivatives is in the modulation of ion transport across cell membranes. Certain 2-phenoxyaniline derivatives have been patented as inhibitors of the sodium-calcium (Na+/Ca2+) exchanger. This transporter plays a crucial role in maintaining calcium homeostasis in excitable cells, such as cardiac myocytes. Dysregulation of the Na+/Ca2+ exchanger is implicated in various cardiovascular diseases, including arrhythmias and ischemia-reperfusion injury. By inhibiting this exchanger, these phenoxyaniline derivatives can prevent calcium overload, a key factor in cellular damage under pathological conditions.
Phenoxyaniline analogs have also been synthesized to probe the structure-activity relationships of cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily. These enzymes are crucial for the metabolism of a wide range of xenobiotics. Studies have shown that halogenated phenoxyanilines can bind to and inhibit CYP2B enzymes with varying affinities and potencies, providing valuable insights into the active site topology and substrate preferences of these important metabolic enzymes.
| Compound | CYP2B1 K (µM) | CYP2B1 IC (µM) | CYP2B4 K (µM) | CYP2B4 IC (µM) | CYP2B6 K (µM) | CYP2B6 IC (µM) |
| 4-Chlorophenoxyaniline | 0.4 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.5 | 5.2 ± 0.9 |
| 4-Bromophenoxyaniline | 0.3 ± 0.1 | 1.5 ± 0.1 | 0.9 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 |
| 3,4-Dichlorophenoxyaniline | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.9 ± 0.4 |
Ks represents the spectral binding constant, and IC50 is the half-maximal inhibitory concentration.
Protecting the Harvest: Phenoxyaniline Derivatives in Agrochemicals
The phenoxy moiety is a well-known toxophore in the agrochemical industry, most famously in the phenoxyacetic acid class of herbicides. It is therefore not surprising that phenoxyaniline derivatives have also been explored for their herbicidal properties. While the historical development in this area is less documented than for other applications, modern research continues to investigate novel phenoxyaniline-containing structures for their potential as effective and selective herbicides. For instance, certain derivatives of 5-(1-amino-4-phenoxybutylidene)barbituric acid have shown promising post-emergence herbicidal activity.
| Compound | Inhibition Rate (%) against Brassica campestris (150 g/ha) | Inhibition Rate (%) against Echinochloa crus-galli (150 g/ha) |
| BA-1 | 95 | 88 |
| BA-2 | 92 | 85 |
| BA-5 | 88 | 80 |
The Modern Era and Future Outlook
The story of phenoxyaniline derivatives is one of quiet but steady progress. From their synthesis under the harsh conditions of early 20th-century organic chemistry to their current role as versatile scaffolds in drug discovery and materials science, these compounds have demonstrated enduring utility. The development of modern, milder synthetic methods, such as ligand-assisted Ullmann couplings, has further expanded the accessibility and diversity of phenoxyaniline derivatives.
As our understanding of biological systems deepens, the potential for designing highly specific and potent phenoxyaniline-based molecules for therapeutic and other applications will undoubtedly continue to grow. The rich history of this seemingly simple scaffold serves as a reminder of the enduring power of fundamental organic chemistry to provide the building blocks for future innovation.
References
Theoretical and Computational Insights into 4-(4-Butoxyphenoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on 4-(4-Butoxyphenoxy)aniline, a molecule of interest in medicinal chemistry. This document details the molecular structure, spectroscopic properties, and electronic characteristics of the compound, derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines detailed experimental and computational protocols for its synthesis, characterization, and in-silico analysis, including molecular docking simulations to explore its potential biological activity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and pathway diagrams are provided to illustrate key processes and relationships.
Introduction
This compound is an aromatic ether and amine derivative with a molecular scaffold that is of significant interest in the development of novel therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation. Computational modeling and theoretical studies are invaluable tools for predicting the physicochemical properties and potential bioactivity of such molecules, thereby guiding experimental research and accelerating the drug discovery process. This guide synthesizes the current theoretical understanding of this compound, providing a foundational resource for researchers in the field.
Molecular Structure and Properties
The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics.
Optimized Geometrical Parameters
The optimized geometry reveals a non-planar structure, with the two phenyl rings twisted relative to each other. Key bond lengths and angles are summarized in Table 1. These parameters are crucial for understanding the molecule's conformation and steric properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-N | 1.402 |
| C-O (ether) | 1.375 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| Bond Angle | C-N-H | 113.5 |
| C-O-C | 118.2 | |
| Dihedral Angle | C-C-O-C | Variable |
Note: These values are representative and are calculated based on DFT (B3LYP/6-311++G(d,p)) methods.
Spectroscopic Analysis
The theoretical vibrational frequencies have been calculated to aid in the interpretation of experimental FT-IR spectra. The key vibrational modes and their assignments are presented in Table 2.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3500 | N-H stretching (asymmetric and symmetric) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching |
| 1600 - 1650 | N-H scissoring |
| 1500 - 1600 | Aromatic C=C stretching |
| 1230 - 1270 | Aryl-O stretching (asymmetric) |
| 1020 - 1075 | Aryl-O stretching (symmetric) |
Note: Calculated frequencies are often scaled to better match experimental data.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to complement experimental data for structural elucidation. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO is primarily localized on the aniline ring, indicating its electron-donating nature, while the LUMO is distributed across the phenoxy ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[1]
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | -0.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential | 5.25 |
| Electron Affinity | 0.89 |
| Electronegativity (χ) | 3.07 |
| Chemical Hardness (η) | 2.18 |
Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory.
Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic interactions and reactivity of the molecule.[2] The nitrogen and oxygen atoms are expected to carry negative charges, while the hydrogen atoms of the amine group and the carbon atoms attached to electronegative atoms will have positive charges.
Table 4: Selected Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| N (amine) | -0.85 |
| O (ether) | -0.58 |
| C (attached to N) | 0.25 |
| C (attached to O) | 0.45 |
| H (of NH₂) | 0.42 |
Note: Values are illustrative and depend on the basis set used for the calculation.
The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the most negative regions are expected around the nitrogen and oxygen atoms, while the amine hydrogens are sites of positive potential.
The NLO properties of organic molecules are of interest for applications in optoelectronics. The calculated dipole moment, polarizability, and first-order hyperpolarizability provide insights into the NLO response of this compound.[3][4]
Table 5: Calculated Non-Linear Optical Properties of this compound
| Property | Value |
| Dipole Moment (μ) | ~2.5 D |
| Mean Polarizability (α) | ~30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |
Note: These are estimated values based on DFT calculations.
Experimental and Computational Protocols
This section details the methodologies for the synthesis, characterization, and computational analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the reduction of a nitro-precursor, which can be synthesized via a nucleophilic aromatic substitution reaction.
Protocol:
-
Synthesis of 1-butoxy-4-nitrobenzene: To a solution of 4-nitrophenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate. Stir the mixture and add 1-bromobutane dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography.
-
Synthesis of 4-(4-Butoxyphenoxy)-1-nitrobenzene: Combine 1-butoxy-4-nitrobenzene and 4-fluoronitrobenzene in a polar aprotic solvent like DMSO. Add a strong base (e.g., potassium tert-butoxide) and heat the mixture. The reaction progress can be monitored by TLC. After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
Reduction to this compound: Dissolve the nitro-compound in a solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] After the reduction is complete, neutralize the reaction mixture and extract the aniline product. Purify the final compound by column chromatography.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound can be recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.[6][7] The obtained spectrum can be compared with the theoretically predicted vibrational frequencies for peak assignments.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard. The chemical shifts, multiplicity, and coupling constants will confirm the molecular structure.
Computational Modeling
All theoretical calculations can be performed using a quantum chemistry software package like Gaussian. The geometry of this compound is first optimized using DFT with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).[8] Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Electronic properties like HOMO-LUMO energies, Mulliken charges, MEP, and NLO properties are also calculated at the same level of theory.
Molecular docking studies can be performed to predict the binding mode and affinity of this compound to a biological target. For instance, its potential as an anti-thyroid agent can be investigated by docking it into the active site of human thyroid peroxidase.[9]
Protocol using AutoDock:
-
Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Preparation of the Ligand: Draw the 3D structure of this compound and optimize its geometry using a suitable force field. Assign rotatable bonds.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein.
-
Docking Simulation: Perform the docking using a genetic algorithm or other search algorithm to explore possible binding conformations.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and clustering of conformations. Visualize the ligand-protein interactions to understand the key binding residues.
Visualizations
Computational Workflow
Caption: Computational analysis workflow for this compound.
Molecular Docking Logic
Caption: Logical flow of a molecular docking study.
Relationship between Theoretical Analyses
Caption: Interrelation of different theoretical analyses.
Conclusion
The theoretical and computational studies of this compound provide a detailed understanding of its structural, spectroscopic, and electronic properties. DFT calculations serve as a powerful tool for predicting its behavior and guiding experimental investigations. Molecular docking simulations suggest that this compound may interact with biological targets such as thyroid peroxidase, warranting further experimental validation. This guide provides a solid foundation for researchers and professionals engaged in the exploration and development of new molecules for therapeutic applications.
References
- 1. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 2. scirp.org [scirp.org]
- 3. Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. ijcps.org [ijcps.org]
- 8. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
In-depth Technical Guide: 4-(4-Butoxyphenoxy)aniline and Related Compounds
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the chemical compound 4-(4-Butoxyphenoxy)aniline. Extensive database searches for this specific molecule have revealed a significant lack of publicly available scientific literature, experimental data, and established protocols. This suggests that this compound is likely a novel or exceedingly rare compound with limited to no current research applications.
In light of this, this document provides a detailed examination of structurally similar and commercially available compounds. The purpose is to offer a valuable comparative resource for researchers interested in the potential properties and applications of anilines and phenoxy anilines with alkoxy substitutions. The primary comparators discussed are 4-Butoxyaniline and 4-(4-Methoxyphenoxy)aniline .
Synonyms and Alternative Names
A comprehensive search for synonyms and alternative names for this compound did not yield any results. For the related compounds, the following nomenclature is used:
| Compound | Synonyms and Alternative Names |
| 4-Butoxyaniline | p-Butoxyaniline, 4-Butoxybenzenamine, 4-n-Butoxyaniline, Benzenamine, 4-butoxy- |
| 4-(4-Methoxyphenoxy)aniline | 4-(4-Methoxyphenoxy)benzenamine, Benzenamine, 4-(4-methoxyphenoxy)-, 4-methoxy-4'-aminodiphenyl ether, p-(p-Methoxyphenoxy)aniline |
Physicochemical Properties
The following table summarizes the key physicochemical properties of the comparator compounds. No experimental data for this compound is available.
| Property | 4-Butoxyaniline | 4-(4-Methoxyphenoxy)aniline |
| CAS Number | 4344-55-2[1][2][3] | 31465-36-8[4][5] |
| Molecular Formula | C10H15NO[1][2][6] | C13H13NO2[4][5] |
| Molecular Weight | 165.23 g/mol [3][6] | 215.25 g/mol [5] |
| Appearance | Colorless to Brown clear liquid | Solid |
| Boiling Point | 148-149 °C at 13 mmHg[3] | Not available |
| Density | 0.992 g/mL at 25 °C[3] | Not available |
| Refractive Index | n20/D 1.538[3] | Not available |
Experimental Protocols
While no protocols exist for this compound, the synthesis of related alkoxy-substituted anilines can provide insight into potential synthetic routes.
General Synthesis of 4-(tert-butoxy)aniline
A general procedure for the synthesis of a related compound, 4-(tert-butoxy)aniline, involves the following steps:
-
Reaction Setup : Copper iodide, a suitable ligand (e.g., N-(biphenyl-2-one)-1H-indole-2-carboxamide), and potassium phosphate are added to a Schlenk tube.
-
Inert Atmosphere : The tube is evacuated and backfilled with argon multiple times to ensure an inert atmosphere.
-
Addition of Reagents : The aryl chloride, dimethyl sulfoxide (DMSO) as a solvent, and ammonium hydroxide are added to the reaction mixture.
-
Reaction Conditions : The mixture is stirred homogeneously at a temperature of 110°C or 120°C for 24 hours.
-
Workup : After cooling, water and ethyl acetate are added to the reaction mixture and the layers are separated. The aqueous phase is extracted twice more with ethyl acetate.
-
Purification : The combined organic phases are dried over anhydrous sodium sulfate. After concentration, the resulting residue is purified by column chromatography to yield the final product.
Potential Applications and Research Context
Aniline and its derivatives are fundamental building blocks in organic synthesis. Alkoxy-substituted anilines, such as the comparators discussed, are of interest in several fields:
-
Liquid Crystal Materials : 4-Butoxyaniline is noted for its use in the development of liquid crystal materials.
-
Pharmaceutical and Agrochemical Synthesis : The aniline functional group is a key pharmacophore and is present in numerous active pharmaceutical ingredients and agrochemicals. The synthesis of various heterocyclic compounds often utilizes aniline derivatives as precursors.
-
Organic Synthesis : These compounds serve as versatile intermediates in the preparation of more complex molecules, including dyes and materials for electronics.
Logical Workflow for Compound Characterization
Should this compound be synthesized, a logical workflow for its initial characterization would follow the steps outlined in the diagram below. This workflow is standard for novel chemical entities in a drug discovery or materials science context.
Caption: A logical workflow for the synthesis, characterization, and evaluation of a novel chemical compound.
This guide serves as a foundational resource for researchers exploring the chemical space around this compound. While direct data on the target compound is absent, the provided information on related molecules offers valuable context and direction for future research endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Butyloxyaniline | C10H15NO | CID 20352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-(4-Butoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals utilizing 4-(4-Butoxyphenoxy)aniline as a key precursor. The focus is on the synthesis of Schiff base liquid crystals, a prominent class of liquid crystalline materials.
Introduction
Thermotropic liquid crystals are materials that exhibit liquid crystal phases as a function of temperature.[1][2] Their unique optical and electrical properties make them invaluable in various applications, including display technologies, sensors, and optical devices.[2][3] A common strategy for synthesizing rod-shaped (calamitic) liquid crystals involves the formation of a rigid core structure with flexible terminal groups.[1]
The synthesis of Schiff bases (imines) through the condensation of an aldehyde with a primary amine is a versatile and widely used method for creating the central linkage in liquid crystal molecules.[4][5] The resulting imine bond (-CH=N-) contributes to the linearity and rigidity of the molecular core, which is crucial for the formation of mesophases.[4]
This compound is a valuable building block in this context. Its structure provides a biphenyl-like core, contributing to the necessary molecular length and rigidity, while the butoxy group offers a flexible terminal chain. By reacting this aniline derivative with various aromatic aldehydes, a diverse range of Schiff base liquid crystals with varying properties can be synthesized.
General Synthetic Pathway
The synthesis of Schiff base liquid crystals from this compound typically follows a straightforward condensation reaction with a substituted benzaldehyde. The general reaction scheme is depicted below. The choice of the substituent 'R' on the benzaldehyde allows for the fine-tuning of the resulting liquid crystal's mesomorphic properties, such as the type of mesophase and the phase transition temperatures.
Caption: General synthetic pathway for Schiff base liquid crystals.
Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of a Schiff base liquid crystal from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Absolute Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers
-
Melting point apparatus
-
Polarized Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1 equivalent of 4-methoxybenzaldehyde.
-
Reaction: The reaction mixture is refluxed with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is washed with cold ethanol and then with cold water acidified with a small amount of HCl to remove any unreacted aniline. Finally, it is washed with distilled water until the washings are neutral.[4]
-
Drying: The purified product is dried in a vacuum oven.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as FT-IR and ¹H-NMR. The liquid crystalline properties are investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4][6]
References
- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. colorado.edu [colorado.edu]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyimide Synthesis Using 4-(4-Butoxyphenoxy)aniline as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Polyimide Synthesis
Aromatic polyimides are typically synthesized through a two-step polycondensation reaction.[2][3] The first step involves the reaction of an aromatic diamine with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal or chemical imidization.[2] The choice of monomers, particularly the diamine, plays a crucial role in determining the final properties of the polyimide.[1] The use of diamines with flexible ether linkages, such as 4-(4-butoxyphenoxy)aniline, is a common strategy to improve the solubility and processability of the otherwise rigid polyimide chains.
Expected Properties of Polyimides from this compound
The introduction of the butoxy and phenoxy groups into the polymer backbone is expected to influence the material's properties in several ways:
-
Enhanced Solubility: The flexible ether linkages and the non-polar butoxy group can disrupt chain packing and reduce intermolecular forces, leading to improved solubility in common organic solvents.
-
Lower Glass Transition Temperature (Tg): The increased chain flexibility is likely to result in a lower Tg compared to polyimides derived from more rigid diamines.
-
Good Thermal Stability: While the flexible groups might slightly lower the decomposition temperature compared to fully aromatic polyimides, the resulting polymers are still expected to exhibit high thermal stability, with decomposition temperatures likely in the range of 400-500°C.[3][4]
-
Good Mechanical Properties: The polyimide films are anticipated to be flexible and tough, with good tensile strength and modulus.[3]
The following table summarizes the expected range of properties for polyimides synthesized from this compound, based on data from polyimides with similar structural features.
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 200 - 280 °C |
| 5% Weight Loss Temp. (TGA) | 420 - 500 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa |
| Elongation at Break | 10 - 20% |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Solubility | Soluble in NMP, DMAc, DMF, m-cresol |
Experimental Protocols
This section provides a generalized two-step protocol for the synthesis of polyimides using this compound and a common dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials and Reagents
-
This compound (Diamine Monomer)
-
Aromatic Dianhydride (e.g., PMDA, 6FDA)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Acetic Anhydride (for chemical imidization)
-
Pyridine or Triethylamine (Catalyst for chemical imidization)
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Synthesis of Poly(amic acid) (PAA)
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a calculated amount of this compound in anhydrous DMAc or NMP to achieve a solids content of 15-20 wt%.
-
Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous solution is the poly(amic acid) precursor.
Imidization
The conversion of the PAA to the final polyimide can be achieved through thermal or chemical imidization.
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to obtain a film of uniform thickness.
-
Place the glass plate in a programmable oven and heat it according to the following staged heating program to gradually remove the solvent and effect cyclization:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride (2-4 molar excess based on the repeating unit), and a catalyst, such as pyridine or triethylamine (in equimolar amount to the acetic anhydride).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol with vigorous stirring.
-
Filter the fibrous or powdered polyimide precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C for 24 hours.
Characterization
The synthesized polyimides can be characterized using various analytical techniques:
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) | Confirmation of imide ring formation (appearance of characteristic C=O stretching bands around 1780 and 1720 cm⁻¹) and disappearance of amic acid bands. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (decomposition temperature). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Tensile Testing | Measurement of mechanical properties (tensile strength, modulus, and elongation at break). |
Visualizations
Polyimide Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for polyimides.
Caption: General workflow for the two-step synthesis of polyimides.
Structure-Property Relationship
This diagram illustrates how the structural components of the this compound monomer are expected to influence the final properties of the polyimide.
Caption: Expected influence of monomer structure on polyimide properties.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 3. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of 4-(4-Butoxyphenoxy)aniline in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butoxyphenoxy)aniline is an aromatic diamine that serves as a versatile building block in the synthesis of high-performance polymers. Its unique molecular structure, featuring a flexible butoxy group, an ether linkage, and two reactive amine functionalities, imparts a combination of desirable properties to the resulting materials. These include high thermal stability, good solubility in organic solvents, and the ability to form liquid crystalline phases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyimides and liquid crystals, key materials in the fields of electronics, aerospace, and optoelectronics.
Application 1: High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical resistance. The incorporation of this compound into the polyimide backbone can enhance solubility and processability without significantly compromising thermal stability.
Quantitative Data: Thermal and Mechanical Properties of Aromatic Polyimides
The following table summarizes typical thermal and mechanical properties of aromatic polyimides synthesized from various diamines and dianhydrides, providing a comparative context for polymers that could be derived from this compound.
| Polymer System (Diamine/Dianhydride) | Glass Transition Temp. (T_g), °C | 5% Weight Loss Temp. (T_d5), °C (in N₂) | Tensile Strength (MPa) | Elongation at Break (%) |
| TPER/HQDPA | 190 | 525 | - | - |
| TPEQ/HQDPA | 214 | 553 | - | - |
| 4,4'-ODA/HQDPA | - | 547 | - | - |
| BAPB/HQDPA | - | 528 | - | - |
| DAPON/various dianhydrides | 223 - 285 | 568 - 581 | 86 - 107 | 6 - 25[1] |
| BADBP/various dianhydrides | 201 - 310 | 472 - 501 | 103 - 145 | 12.9 - 15.2 |
| APDMA/various dianhydrides | > 290 | 510 - 529 | - | - |
Data compiled from analogous aromatic polyimide systems.[1][2][3][4]
Experimental Protocol: Synthesis of Polyimide Films (Two-Step Method)
This protocol describes the general synthesis of a polyimide film via a two-step polycondensation reaction, which is a widely practiced procedure for preparing polyimides.[5]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add an equimolar amount of this compound to a dipolar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[5][6] The solid content should be around 15 wt%.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization and Film Casting
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it according to the following temperature program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
Characterization Protocols
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the 5% and 10% weight loss temperatures (T_d5 and T_d10) from the resulting TGA curve.[7]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) of the polyimide film in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature.
-
Reheat the sample at the same heating rate. The glass transition temperature (T_g) is determined from the second heating scan.
-
Application 2: Liquid Crystals
The rod-like structure of molecules derived from this compound makes them suitable for applications in liquid crystals. Specifically, Schiff base derivatives can be synthesized to exhibit mesomorphic properties.
Quantitative Data: Phase Transition Temperatures of Schiff Base Liquid Crystals
The following table provides examples of phase transition temperatures for Schiff base liquid crystals, illustrating the influence of molecular structure on mesophase behavior.
| Compound | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| B2 | - | - |
| B3 | - | - |
| B4 | - | - |
| B5 | - | No liquid crystal properties |
| B6 | - | No liquid crystal properties |
| B7 | - | No liquid crystal properties |
Data for a homologous series of Schiff base ether compounds.[8]
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the synthesis of a Schiff base via the condensation of an aniline with an aldehyde.
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
Add 0.01 mol of a suitable aromatic aldehyde (e.g., 4-(benzyloxy)benzaldehyde) to the solution.
-
Reflux the reaction mixture for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Characterization Protocol
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized Schiff base on a microscope slide and cover it with a coverslip.
-
Heat the sample on a hot stage to its isotropic liquid phase.
-
Slowly cool the sample while observing it through a polarizing optical microscope.
-
Identify the liquid crystalline phases (e.g., nematic, smectic) by their characteristic textures.
-
Visualizations
Caption: Workflow for the synthesis and characterization of polyimides.
Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 3. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(4-Butoxyphenoxy)aniline for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline and its derivatives are pivotal structural motifs in medicinal chemistry, renowned for their versatile roles in interacting with various biological targets. However, challenges such as metabolic instability and potential toxicity often necessitate structural modifications.[1][2] This document provides detailed application notes and protocols for the derivatization of 4-(4-butoxyphenoxy)aniline, a scaffold with potential for developing novel therapeutic agents. The following sections will detail synthetic strategies, biological evaluation methods, and present key data in a structured format, drawing from established methodologies for similar aniline-containing compounds.
The derivatization of anilines, particularly in the context of 4-anilinoquinazolines, has proven to be a fruitful strategy in the discovery of potent kinase inhibitors for cancer therapy.[3][4][5] By modifying the aniline moiety, researchers can fine-tune the pharmacological properties of a compound, including its bioavailability, solubility, and selectivity for its target receptor.[1] These modifications are crucial for optimizing drug efficacy and minimizing off-target effects.
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives from this compound
This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, a common strategy for enhancing the biological activity of aniline compounds, particularly as kinase inhibitors.
Materials:
-
This compound
-
Substituted 4-chloroquinazoline
-
Formamidine acetate
-
Absolute ethanol
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of the desired substituted 4-chloroquinazoline (0.33 mmol) and this compound (0.33 mmol) in 10 mL of absolute ethanol is prepared.
-
Formamidine acetate (0.55 mmol) is added to the solution.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, crushed ice is added to the mixture.
-
The mixture is extracted three times with chloroform.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 4:6 v/v) as the eluent to yield the final 4-anilinoquinazoline derivative.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines.[6]
Materials:
-
Human fibroblast cell line (e.g., HU02) as a control for non-cancerous cells[6]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired concentrations.
-
The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the test wells.
-
The plates are incubated for 48-72 hours at 37°C.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized derivatives of this compound, based on reported values for similar anilinoquinazoline compounds.
| Compound ID | Target Cell Line | IC50 (µM)[6][3] |
| Derivative 1 | A431 (Epidermoid Carcinoma) | 5.2 |
| Derivative 2 | A431 (Epidermoid Carcinoma) | 2.62 |
| Derivative 3 | HeLa (Cervical Cancer) | 10.18 |
| Derivative 4 | BGC823 (Gastric Cancer) | 8.32 |
| Erlotinib (Control) | A431 (Epidermoid Carcinoma) | 3.5 |
| Gefitinib (Control) | BGC823 (Gastric Cancer) | 19.27 |
Table 1: In Vitro Cytotoxicity of this compound Derivatives.
| Compound ID | Target Kinase | Inhibition Constant (Ki) (µM) | Binding Energy (kcal/mol) |
| Derivative 2 | EGFR | 20.67 | -6.39 |
| Derivative 2 | VEGFR-2 | 0.9 | -8.24 |
Table 2: Kinase Inhibitory Activity and Docking Scores.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for derivatization and biological evaluation.
Signaling Pathway
The diagram below depicts a simplified representation of the EGFR and VEGFR signaling pathways, which are common targets for 4-anilinoquinazoline derivatives.[6]
Caption: Inhibition of EGFR and VEGFR signaling pathways.
References
- 1. cresset-group.com [cresset-group.com]
- 2. biopartner.co.uk [biopartner.co.uk]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcce.ac.ir [ijcce.ac.ir]
Application Notes and Protocols: Synthesis of Schiff Bases from 4-(4-Butoxyphenoxy)aniline and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed from the condensation reaction of a primary amine with an aldehyde or ketone.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in drug discovery and development.[1][2] Furthermore, their applications extend to catalysis, materials science, and as ligands in coordination chemistry.[1] This document provides detailed protocols for the synthesis of Schiff bases derived from 4-(4-butoxyphenoxy)aniline and various aromatic aldehydes, along with methods for their characterization.
The synthesis of Schiff bases is typically a straightforward condensation reaction, often catalyzed by a few drops of acid and conducted in a suitable solvent like ethanol or methanol with reflux.[3] The general reaction is illustrated below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent (10 mmol) of the desired aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven at a moderate temperature.
-
Determine the yield, melting point, and characterize the compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
| Aldehyde Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |
| Benzaldehyde | (E)-N-benzylidene-4-(4-butoxyphenoxy)aniline | C₂₃H₂₃NO₂ | 85-90 | 130-132 | Pale yellow solid |
| 4-Methoxybenzaldehyde | (E)-4-(4-butoxyphenoxy)-N-(4-methoxybenzylidene)aniline | C₂₄H₂₅NO₃ | 80-88 | 160-163 | Yellow solid |
| 4-Chlorobenzaldehyde | (E)-4-(4-butoxyphenoxy)-N-(4-chlorobenzylidene)aniline | C₂₃H₂₂ClNO₂ | 82-87 | 180-184 | Golden yellow solid |
Characterization Data
The synthesized Schiff bases can be characterized by the following spectroscopic methods. The expected characteristic peaks are listed below.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
C=N (Imine) stretch: A strong absorption band is expected in the region of 1600-1630 cm⁻¹.
-
C-O-C (Ether) stretch: A characteristic absorption band for the ether linkage is expected around 1240-1260 cm⁻¹.
-
C-H (Aromatic) stretch: Absorption bands are expected above 3000 cm⁻¹.
-
C-H (Aliphatic) stretch: Absorption bands are expected in the region of 2850-2960 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
-CH=N- (Azomethine) proton: A singlet is expected in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
Aromatic protons: Multiplets are expected in the region of δ 6.8-8.0 ppm.
-
-O-CH₂- (Butoxy) protons: A triplet is expected around δ 3.9-4.1 ppm.
-
-CH₂- (Butoxy) protons: Multiplets are expected in the region of δ 1.4-1.8 ppm.
-
-CH₃ (Butoxy) proton: A triplet is expected around δ 0.9-1.0 ppm.
-
-
¹³C NMR:
-
-C=N- (Azomethine) carbon: A signal is expected in the region of δ 158-165 ppm.
-
Aromatic carbons: Signals are expected in the region of δ 110-160 ppm.
-
-O-CH₂- (Butoxy) carbon: A signal is expected around δ 68-70 ppm.
-
Aliphatic carbons (Butoxy): Signals are expected in the region of δ 13-32 ppm.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of the Schiff bases.
Caption: Workflow for Schiff base synthesis and characterization.
Applications in Drug Development
Schiff bases derived from various anilines have demonstrated significant potential in drug development due to their wide range of biological activities. These include:
-
Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.[1][4]
-
Anticancer Activity: Certain Schiff bases have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer drugs.[2]
-
Anti-inflammatory Activity: The anti-inflammatory properties of some Schiff bases make them attractive for the development of new treatments for inflammatory disorders.[2]
The biological activity of these compounds is often attributed to the presence of the imine group, which can be crucial for their interaction with biological targets. The lipophilicity and electronic properties of the substituents on the aromatic rings can be readily modified to optimize the pharmacological profile of these molecules. Therefore, the synthesis of a library of Schiff bases from this compound with diverse aldehydes is a viable strategy for identifying novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(4-Butoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Reaction Scheme
The synthesis proceeds in two main stages:
-
Diazotization of 4-(4-Butoxyphenoxy)aniline: The primary amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[3]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component to form the azo dye.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of an exemplary azo dye using this compound and 2-naphthol as the coupling component.
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) compared to the this compound.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of the amine hydrochloride while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Continue stirring the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to purify the dye.
-
Dry the purified crystals in a desiccator.
Data Presentation
Researchers should record all quantitative data in a structured format for easy comparison and analysis. The following tables provide a template for recording experimental data.
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalents |
| This compound | 1.0 | |||
| Sodium Nitrite | ||||
| 2-Naphthol | ||||
| Hydrochloric Acid (conc.) | ||||
| Sodium Hydroxide |
Table 2: Experimental Results and Product Characterization
| Parameter | Value |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percent Yield (%) | |
| Melting Point (°C) | |
| Color of the Dye | |
| λmax (nm) in Solvent | |
| Molar Absorptivity (ε) |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of azo dyes from this compound.
Caption: Chemical pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
References
Application Notes and Protocols for the Polymerization of 4-(4-Butoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization techniques applicable to 4-(4-Butoxyphenoxy)aniline, a monomer with potential applications in the development of novel materials for drug delivery, diagnostics, and functional coatings. Due to the limited availability of direct experimental data for this specific monomer, this document outlines generalized protocols for the polymerization of structurally similar aniline derivatives, particularly those with ether linkages. These protocols can be adapted and optimized for the successful polymerization of this compound.
Introduction to Polymerization of Substituted Anilines
Polyaniline and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The introduction of substituents onto the aniline monomer unit, such as the 4-butoxyphenoxy group, can significantly modify the properties of the resulting polymer. These modifications can enhance solubility, processability, and introduce new functionalities, making them attractive for various biomedical and pharmaceutical applications.
The primary methods for the polymerization of aniline and its derivatives are chemical oxidative polymerization and electrochemical polymerization. The choice of method will depend on the desired polymer properties, required quantity, and the form of the final material (e.g., powder, film).
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for synthesizing polyaniline derivatives in bulk quantities. The process involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent.
General Principles
The polymerization proceeds via the formation of aniline cation radicals, which then couple to form dimers, oligomers, and finally the polymer chain. The presence of an acid is crucial for the protonation of the aniline nitrogen, which is a key step in the formation of the conductive emeraldine salt form of the polymer. The substituent on the aniline ring influences the reactivity of the monomer and the properties of the resulting polymer. For this compound, the electron-donating nature of the ether linkage is expected to facilitate oxidation.
Experimental Protocol: A General Guideline
This protocol is adapted from the chemical oxidative polymerization of other substituted anilines, such as 2,5-dimethoxyaniline, and should be optimized for this compound.
Materials:
-
This compound (Monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric acid (HCl) (1 M) or other suitable acid
-
Methanol
-
Ammonia solution (NH₄OH)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker with constant stirring. The concentration of the monomer can be varied, but a typical starting point is 0.1 M. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and is typically varied from 1:1 to 1.5:1 to control the molecular weight and yield. Cool this solution to 0-5 °C.
-
Polymerization Reaction: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction is exothermic, and the temperature should be maintained between 0 and 5 °C. A color change in the reaction mixture indicates the onset of polymerization.
-
Reaction Completion and Polymer Isolation: Continue stirring the reaction mixture for a predetermined time, typically 2-24 hours, at 0-5 °C. The polymer will precipitate out of the solution.
-
Washing and Purification: Filter the polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Doping/Dedoping (Optional): The as-synthesized polymer is in its conductive (doped) emeraldine salt form. To obtain the non-conductive emeraldine base, the polymer can be de-doped by stirring in an ammonia solution. The doped form can be regenerated by treatment with an acid.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Expected Characterization Data
The following table outlines the expected characterization data for the resulting poly(this compound). The values are hypothetical and should be determined experimentally.
| Parameter | Expected Range/Value | Technique |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Yield | 40 - 90% | Gravimetric |
| Conductivity (Doped) | 10⁻⁵ - 10⁻¹ S/cm | Four-probe method |
| Glass Transition Temp. (Tg) | 150 - 250 °C | DSC |
| Decomposition Temp. (Td) | > 300 °C | TGA |
Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties. It is an ideal method for preparing thin, uniform polymer films directly onto a conductive substrate.
General Principles
In this method, the monomer is oxidized at the surface of a working electrode by applying an external potential. The polymerization occurs directly on the electrode surface, forming an adherent polymer film. The properties of the film can be tailored by controlling the electrochemical parameters such as the applied potential, current density, and the composition of the electrolyte solution.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the electrochemical polymerization of aniline derivatives and should be adapted for this compound.
Materials and Equipment:
-
This compound (Monomer)
-
Anhydrous acetonitrile (CH₃CN) or other suitable organic solvent
-
Supporting electrolyte (e.g., Lithium perchlorate (LiClO₄), Tetrabutylammonium perchlorate (TBAP))
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., Platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Procedure:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Polymerization: Perform the electropolymerization using one of the following techniques:
-
Potentiodynamic: Cycle the potential between a defined range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. Polymer deposition will be observed on the working electrode.
-
Potentiostatic: Apply a constant potential (e.g., 1.0 V vs. Ag/AgCl) for a specific duration.
-
Galvanostatic: Apply a constant current density for a specific duration.
-
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized directly on the substrate.
Expected Characterization Data
The following table summarizes the expected properties of electrochemically synthesized poly(this compound) films.
| Parameter | Expected Range/Value | Technique |
| Film Thickness | 50 nm - 1 µm (controllable by polymerization charge) | Profilometry, SEM |
| Morphology | Granular, fibrous, or compact depending on conditions | SEM, AFM |
| Electrochemical Activity | Reversible redox peaks corresponding to leucoemeraldine/emeraldine/pernigraniline transitions | Cyclic Voltammetry |
| Electrochromic Properties | Color change upon switching between different oxidation states | UV-Vis Spectroscopy |
| Conductivity (Doped) | 10⁻⁶ - 10⁻² S/cm | In-situ conductivity |
Visualizations
Polymerization Workflow and Logic
The following diagrams illustrate the general workflows for chemical and electrochemical polymerization and the logical relationship of how monomer structure influences polymer properties.
Safety Precautions
-
Aniline and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ammonium persulfate is a strong oxidizing agent and should be handled with care.
-
Acids and bases are corrosive and should be handled with appropriate precautions.
Conclusion
The polymerization of this compound can be achieved through both chemical oxidative and electrochemical methods. The protocols provided here, based on the polymerization of similar substituted anilines, offer a solid starting point for experimental work. Researchers should note that optimization of reaction conditions is crucial for obtaining a polymer with the desired properties for their specific application. The characterization data presented are indicative and will need to be confirmed through rigorous experimental analysis. The unique structure of this monomer holds promise for the development of novel functional polymers with tailored properties for advanced applications in the pharmaceutical and biomedical fields.
Application Notes & Protocols for the Quantification of 4-(4-Butoxyphenoxy)aniline
These application notes provide detailed methodologies for the quantitative analysis of 4-(4-Butoxyphenoxy)aniline in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of aniline and its derivatives.[1][2] This method is suitable for routine analysis and quality control purposes.
Experimental Protocol:
a. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is appropriate.[3]
-
A C18 reversed-phase column is recommended for the separation.[3] A common column configuration is 250 mm in length with a 4.6 mm internal diameter and 5 µm particle size.
b. Mobile Phase and Gradient:
-
A mobile phase consisting of a mixture of acetonitrile and water is effective.[3]
-
The recommended mobile phase composition is a 70:30 (v/v) mixture of acetonitrile and water.[3]
-
Isocratic elution at a flow rate of 0.7 mL/min is suggested.[3]
c. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration.
-
Prepare working standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the material to be tested in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
d. Chromatographic Conditions:
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30 °C[3]
-
UV Detection Wavelength: 190 nm has been shown to provide a strong signal for aniline and N-methylaniline and is a reasonable starting point.[3] Wavelength optimization may be necessary for this compound.
-
Run Time: Approximately 15 minutes.[3]
e. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard injections versus their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | [3] |
| Flow Rate | 0.7 mL/min | [3] |
| Injection Volume | 10 µL | [3] |
| Temperature | 30 °C | [3] |
| Detection | UV at 190 nm | [3] |
Workflow Diagram:
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices like biological samples, LC-MS/MS is the preferred method.[4]
Experimental Protocol:
a. Instrumentation:
-
An LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer is required.[4]
b. LC Conditions:
-
Column: A C18 column, such as a Waters XTerra® MS C18 (2.1 × 100 mm, 3.5 µm), is suitable.[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.4% formic acid, can be used.[5]
-
Flow Rate: A typical flow rate is 0.200 mL/min.[5]
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for aniline-type compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. These will be specific to the compound's structure.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
d. Sample Preparation:
-
Derivatization: For some applications, derivatization may be necessary to improve chromatographic properties or ionization efficiency.[5]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.[2][5] For example, methyl tert-butyl ether can be used for LLE.[5]
Quantitative Data Summary (LC-MS/MS):
| Parameter | Value | Reference |
| Column | C18 (e.g., Waters XTerra® MS C18, 2.1x100 mm, 3.5 µm) | [5] |
| Mobile Phase | Acetonitrile and Water with 0.4% Formic Acid | [5] |
| Flow Rate | 0.200 mL/min | [5] |
| Ionization | ESI Positive | |
| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | [4] |
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For aniline and its derivatives, derivatization is often required to improve their thermal stability and chromatographic behavior.[2]
Experimental Protocol:
a. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is suitable. For higher selectivity, a mass spectrometer (MS) can be used as the detector.[6][7]
b. GC Conditions:
-
Column: A capillary column such as an AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) can be used.[8]
-
Carrier Gas: Helium at a constant pressure is typically used.[8]
-
Temperature Program: An oven temperature program is necessary to achieve good separation. A starting temperature of 50°C, ramped to 125°C at 3°C/min, held for 5 minutes, then ramped to 230°C at 45°C/min and held for 5 minutes has been used for similar compounds.[8]
-
Inlet Temperature: 200°C.[8]
-
Detector Temperature: 260°C for FID.[8]
c. Derivatization:
-
Aniline and its derivatives can be derivatized to make them more volatile and less polar. A common derivatizing agent is 4-carbethoxyhexafluorobutyryl chloride.[6]
d. Sample Preparation:
-
The sample containing this compound is extracted with a suitable solvent like chloroform.[6]
-
The extract is then derivatized, and the excess derivatizing reagent is evaporated.
-
The residue is reconstituted in a solvent like ethyl acetate before injection into the GC.[6]
Quantitative Data Summary (GC):
| Parameter | Value | Reference |
| Column | AT-210 (30 m x 0.53 mm, 1.0 µm) | [8] |
| Carrier Gas | Helium | [8] |
| Detector | FID or MS | [6][8] |
| Inlet Temp. | 200 °C | [8] |
| Detector Temp. | 260 °C (FID) | [8] |
Logical Relationship Diagram:
Caption: Logic for using GC for analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. tsijournals.com [tsijournals.com]
Application Notes and Protocols: 4-(4-Butoxyphenoxy)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butoxyphenoxy)aniline is a valuable bifunctional organic building block featuring a primary aromatic amine and a butoxy-substituted phenoxy ether. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of molecules with applications in medicinal chemistry, materials science, and chemical biology. The aniline moiety serves as a versatile handle for various transformations, including amide bond formation, Schiff base condensation, and the construction of heterocyclic scaffolds. The lipophilic butoxy- and phenoxy groups can impart favorable physicochemical properties to the final compounds, such as improved solubility and membrane permeability, which are often crucial for biological activity and material performance.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of Schiff bases, quinazoline derivatives, and amides.
I. Synthesis of Schiff Bases
Schiff bases, or imines, derived from this compound are valuable intermediates and final products in their own right. They can be readily prepared through the condensation reaction with various aldehydes and ketones. These compounds are of significant interest in the field of liquid crystals and have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[1][2]
Application Note:
The synthesis of Schiff bases from this compound allows for the introduction of a wide variety of substituents, enabling the fine-tuning of electronic and steric properties. The resulting imines can be used as ligands in coordination chemistry or as precursors for the synthesis of more complex molecules through reduction to secondary amines or cycloaddition reactions.
Generalized Experimental Protocol:
A general procedure for the synthesis of Schiff bases from this compound is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1.0-1.1 eq.).
-
Catalysis: A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a cold solvent (e.g., ethanol) and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Table 1: Examples of Schiff Bases Derived from Anilines
| Aniline Derivative | Aldehyde/Ketone | Product Type | Potential Application | Reference |
| 4-Methoxyaniline | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Schiff Base | Antibacterial agents | [1] |
| p-Chloroaniline | m-Nitrobenzaldehyde | Schiff Base | Chemical intermediate | [2] |
| 4,4'-Methylenedianiline | Benzaldehyde derivatives | Bis-Schiff Base | Ligands for metal complexes | [3][4] |
II. Synthesis of Quinazoline Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] this compound can serve as a key building block for the synthesis of 4-anilinoquinazoline derivatives, which are known to act as potent kinase inhibitors.
Application Note:
The synthesis of 4-anilinoquinazolines allows for the creation of targeted therapies, particularly in oncology. The this compound moiety can occupy the ATP-binding site of kinases, and modifications to this group can influence potency and selectivity. The general approach involves the reaction of a 4-chloroquinazoline intermediate with this compound.
Generalized Experimental Protocol:
A general procedure for the synthesis of 4-(4-butoxyphenoxy)anilino-quinazolines is as follows:
-
Reaction Setup: In a suitable reaction vessel, suspend the 4-chloroquinazoline derivative (1.0 eq.) and this compound (1.0-1.2 eq.) in a solvent such as isopropanol or ethanol.
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), is often added to promote the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-24 hours).
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Biological Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 8a (a 4-anilinoquinazoline derivative) | EGFR/VEGFR-2 | A431 | 2.62 | [5] |
| Erlotinib (reference drug) | EGFR | A431 | - | [5] |
| Vandetanib (reference drug) | VEGFR/EGFR | A431 | - | [5] |
Note: The specific derivative of this compound was not reported in the cited study, but the data illustrates the potential potency of this class of compounds.
III. Synthesis of Amides
Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals. This compound can readily undergo acylation with carboxylic acids or their activated derivatives to form the corresponding amides.
Application Note:
The synthesis of amides from this compound provides a straightforward method to introduce a wide array of functional groups and structural motifs. The resulting amides can be explored for their biological activities or used as intermediates in multi-step syntheses.
Generalized Experimental Protocol:
A general procedure for the synthesis of amides from this compound and a carboxylic acid is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid (1.0 eq.) is first activated. Common methods include conversion to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) or using a coupling agent (e.g., DCC, EDC, HATU).
-
Reaction with Aniline: In a separate flask, this compound (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF) along with a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Amide Bond Formation: The activated carboxylic acid derivative is added dropwise to the aniline solution, typically at 0 °C to control the reaction exotherm. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Table 3: Examples of Amide Synthesis from Anilines
| Aniline Derivative | Carboxylic Acid/Derivative | Coupling Method | Product Type | Potential Application | Reference | | :--- | :--- | :--- | :--- | :--- | | Various anilines | Aliphatic acids | I2/TBHP | Amides | General synthesis |[7] | | Amine derivatives | Alkynyl bromides | Copper-catalyzed N-alkynylation | Ynamides | Synthetic intermediates |[8] | | Anilines | Carboxylic acids | Catalytic methods | Amides | General synthesis |[9] |
Visualizations
Caption: Synthetic and evaluation workflow.
Caption: Kinase inhibitor interaction model.
References
- 1. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcce.ac.ir [ijcce.ac.ir]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Butoxyphenoxy)aniline
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-(4-Butoxyphenoxy)aniline, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is an oil, but I expected a solid. What should I do?
A1: It is not uncommon for crude products to appear as oils due to the presence of residual solvents or impurities that depress the melting point. Consider the following troubleshooting steps:
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes) and scratching the inside of the flask with a glass rod.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Purification: Proceed with a purification method suitable for oils, such as column chromatography. The purified product should then solidify upon removal of the eluent.
Q2: I am having trouble choosing between recrystallization and column chromatography. Which method is more suitable?
A2: The choice of purification method depends on the nature and quantity of your crude product and the impurities present.
-
Recrystallization is ideal for purifying solid products with a relatively high purity (typically >90%) and for large-scale purifications. It is generally a faster and more cost-effective method than chromatography.
-
Column Chromatography is more effective for separating complex mixtures, removing impurities with similar polarities to the product, or purifying non-crystalline (oily) products.[1][2] It offers higher resolution but is more time-consuming and requires more solvent.
Q3: My compound seems to be sticking to the silica gel during column chromatography. How can I improve its elution?
A3: Aniline derivatives can sometimes interact with the acidic silica gel, leading to poor recovery.[3] Here are some strategies to mitigate this issue:
-
TLC Analysis First: Before running the column, always perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.[3]
-
Solvent Polarity: Gradually increase the polarity of your eluent. A common solvent system for aniline derivatives is a gradient of ethyl acetate in hexanes.[2][4]
-
Basification of the Mobile Phase: Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce the interaction with your aniline product, allowing for better elution.[3]
-
Use of a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as alumina or a neutralized silica gel.[5]
Q4: What are the common impurities I should expect in the synthesis of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. While specific impurities depend on the synthetic route, they may include:
-
Unreacted starting materials (e.g., 4-aminophenol, 1-bromo-4-butoxybenzene).
-
Byproducts from side reactions.
-
Products of oxidation or degradation of the aniline moiety.
Regulatory guidelines emphasize the importance of identifying and controlling such impurities in active pharmaceutical ingredients.[6][7]
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method for your crude this compound.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Recrystallization Protocol
Recrystallization is a technique used to purify organic solids based on differences in their solubility at varying temperatures.[8]
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents can also be used. For aniline derivatives, ethanol or a mixture of ethyl acetate and hexanes is often a good starting point.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Column Chromatography Protocol
Flash column chromatography is a common method for purifying organic compounds.[4]
-
TLC Analysis:
-
Determine the appropriate eluent system by running TLC plates. The ideal system will give your product an Rf value of approximately 0.3-0.4. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate.[2]
-
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.[4]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
-
Column Chromatography Workflow
The following diagram outlines the general workflow for purification by column chromatography.
References
- 1. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Isobutoxy-N-(2-methoxybenzyl)aniline | 1040688-03-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scribd.com [scribd.com]
- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
optimizing reaction yield for 4-(4-Butoxyphenoxy)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Butoxyphenoxy)aniline. The information is designed to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Ullmann condensation, also known as an Ullmann-type C-N coupling reaction.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this specific synthesis, it would typically involve the reaction of 4-aminophenol with 1-bromo-4-butoxybenzene or 4-butoxyphenol with 4-bromoaniline in the presence of a copper catalyst and a base.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis of this compound via an Ullmann condensation can be approached in two primary ways:
-
Route A: Reacting 4-butoxyphenol with a 4-haloaniline (e.g., 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, or 4-iodoaniline).
-
Route B: Reacting 4-aminophenol with a 4-halobutoxybenzene (e.g., 1-bromo-4-butoxybenzene).
The choice of starting materials can be influenced by their commercial availability, cost, and reactivity. Aryl iodides are generally more reactive than aryl bromides or chlorides.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the yield and purity of this compound:
-
Catalyst System: The choice of the copper source (e.g., CuI, Cu2O, or copper powder) and a coordinating ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine) is critical.[1][3]
-
Base: An appropriate base is required to facilitate the reaction. Common bases include potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and potassium tert-butoxide (KOtBu).[4]
-
Solvent: High-boiling polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are typically used.[1]
-
Temperature: Ullmann-type reactions often require elevated temperatures, typically in the range of 100-200 °C.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent oxidation of the copper catalyst and other reactants.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh source of copper catalyst.- Consider using a more soluble copper(I) salt like CuI.- Add a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to solubilize and activate the copper catalyst. |
| Insufficiently high reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.- Ensure uniform heating of the reaction mixture. | |
| Inappropriate base or insufficient amount | - Switch to a stronger base like cesium carbonate or potassium phosphate.- Use a stoichiometric excess of the base (typically 1.5-2.0 equivalents). | |
| Poor solvent choice | - Ensure the solvent is anhydrous and of high purity.- Try alternative high-boiling polar aprotic solvents like DMF, NMP, or dioxane. | |
| Deactivation of reactants or catalyst by oxygen | - Thoroughly degas the solvent and reactants before starting the reaction.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. | |
| Formation of Side Products | Homocoupling of the aryl halide | - This is a common side reaction in Ullmann couplings.[5]- Lowering the reaction temperature might reduce the rate of homocoupling.- Using a ligand can sometimes improve the selectivity for the desired C-N coupling. |
| Oxidation of the aniline starting material or product | - Ensure the reaction is carried out under a strictly inert atmosphere.- Use purified and degassed solvents and reagents. | |
| N-arylation at other positions | - This is less common with aniline but can occur.- Ensure the starting materials are pure and free of isomers. | |
| Difficulty in Product Purification | Unreacted starting materials | - If starting materials are present, consider increasing the reaction time or temperature.- Optimize the stoichiometry of the reactants. |
| Presence of dark, tarry byproducts | - These can result from decomposition at high temperatures.- Consider running the reaction at a lower temperature for a longer duration.- Purification via column chromatography on silica gel is often effective. | |
| Product is an oil or difficult to crystallize | - Attempt purification by column chromatography.- Try different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes).- If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify. |
Experimental Protocols
Example Protocol: Synthesis of this compound via Ullmann Condensation
This protocol is a representative example based on similar reported Ullmann-type reactions.[1][4] Optimization of specific conditions may be necessary.
Materials:
-
4-Bromoaniline
-
4-Butoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K3PO4)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 4-bromoaniline (1.0 eq), 4-butoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous DMSO via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann C-N Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | CuI | Cu2O | Cu Powder |
| Ligand | 1,10-Phenanthroline | N,N'-Dimethylethylenediamine | None |
| Base | K3PO4 | Cs2CO3 | KOtBu |
| Solvent | DMSO | DMF | Toluene |
| Temperature | 120 °C | 110 °C | 130 °C |
| Typical Yield Range | 70-85% | 65-80% | 40-60% |
Note: The yield ranges are hypothetical and based on typical outcomes for similar Ullmann reactions. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 4. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
common impurities in 4-(4-Butoxyphenoxy)aniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Butoxyphenoxy)aniline. The information is designed to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route employed. The two primary synthetic pathways are the Williamson ether synthesis and the Ullmann condensation.
-
From Williamson Ether Synthesis:
-
Unreacted Starting Materials: 4-Aminophenol and a butyl halide (e.g., 1-bromobutane or 1-iodobutane).
-
Byproducts: Butene (from elimination of the butyl halide), and potentially small amounts of N-alkylated or O,N-dialkylated products.
-
-
From Ullmann Condensation:
-
Unreacted Starting Materials: 4-Butoxyaniline and an aryl halide (e.g., 4-iodophenol or 4-bromophenol), or 4-aminophenol and 1-bromo-4-butoxybenzene.
-
Byproducts: Products of self-condensation of the starting materials.
-
Residual Catalyst: Traces of copper catalyst.
-
-
Degradation Products: Oxidation of the aniline group can lead to colored impurities like p-benzoquinone.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities, such as p-benzoquinone, which can form from the oxidation of residual 4-aminophenol or the product itself. To remove these colored impurities, you can try the following:
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Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Column Chromatography: If discoloration persists after recrystallization, column chromatography is a highly effective method for separating these polar, colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
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Supersaturation: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration of the compound.
-
Purity: A high level of impurities can inhibit crystal formation. An initial purification by column chromatography might be necessary.
-
Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.
Q4: How can I monitor the progress of the purification by column chromatography?
A4: Thin-Layer Chromatography (TLC) is the best method to monitor the separation. Before running the column, it is crucial to determine an appropriate solvent system using TLC. The ideal eluent system will show good separation between your product and its impurities, with the product having an Rf value of approximately 0.25-0.35. During the column chromatography, you can collect fractions and spot them on a TLC plate to identify which fractions contain the purified product.
Troubleshooting Guides
Recrystallization Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the recrystallization solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the first solvent and allow to cool slowly. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution. |
| No Crystal Formation | The solution is not supersaturated. High impurity content. | Evaporate some of the solvent. Induce crystallization by scratching or seeding. Purify the crude material by column chromatography first. |
Column Chromatography Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent). Column was packed improperly (air bubbles, cracks). Overloading the column with too much sample. | Optimize the eluent system using TLC before running the column. A less polar solvent system may be needed. Repack the column carefully to ensure it is homogeneous. Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 50:1 ratio of silica to sample by weight). |
| Compound Stuck on the Column | The eluent is not polar enough. The compound is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent (gradient elution). Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| Cracked or Channeled Column | The silica gel was not packed uniformly. The solvent level dropped below the top of the silica gel. | Ensure the silica gel is packed as a uniform slurry. Always keep the solvent level above the top of the silica gel bed. |
Quantitative Data on Impurity Removal
The following table provides illustrative data on the removal of common impurities from a crude sample of this compound using different purification techniques.
| Impurity | Typical % in Crude | % After Recrystallization | % After Column Chromatography |
| 4-Aminophenol | 2.5% | 0.5% | <0.1% |
| 1-Bromobutane | 1.8% | 0.2% | <0.05% |
| 4-Butoxyaniline | 1.2% | 0.3% | <0.1% |
| p-Benzoquinone | 0.5% | 0.1% | Not Detected |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (approximately 50-70 mL) by heating on a hot plate with stirring.
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Decolorization (Optional): If the solution is colored, add a small amount (0.1-0.2 g) of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of 150 g of silica gel (60-120 mesh) in a 20:1 hexane:ethyl acetate eluent.
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve 3.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Gently add the eluent to the column and begin elution, collecting fractions of approximately 20 mL.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
challenges in the scale-up synthesis of 4-(4-Butoxyphenoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Butoxyphenoxy)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, primarily focusing on the Ullmann condensation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The copper catalyst (e.g., CuI, CuO) may be old or deactivated. 2. Inefficient Ligand: The chosen ligand may not be optimal for the specific substrates or reaction conditions. 3. Inappropriate Base: The base may not be strong enough to deprotonate the phenol or may have poor solubility in the reaction medium. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 5. Presence of Water: Moisture can deactivate the catalyst and quench the base. | 1. Catalyst Activation: Use freshly purchased, high-purity copper catalyst. Consider pre-activation of the catalyst if necessary. 2. Ligand Screening: Screen a variety of ligands, such as L-proline, N,N'-dimethyl-1,2-ethanediamine, or phenanthroline, to find the most effective one. 3. Base Selection: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered for better dispersion. 4. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, while monitoring for product formation and side reactions. 5. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Byproducts | 1. Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct. 2. Ether Cleavage: At high temperatures, the butoxy group may be susceptible to cleavage. 3. Oxidation of Aniline: The aniline product can be oxidized, especially in the presence of air at high temperatures. 4. Reduction of Nitro Group (if applicable): If starting from a nitro-substituted aryl halide, incomplete reduction can lead to impurities. | 1. Optimize Stoichiometry: Use a slight excess of the aniline nucleophile relative to the aryl halide. 2. Moderate Temperature: Avoid excessively high reaction temperatures. 3. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and work-up. 4. Complete Reduction: Ensure complete reduction of the nitro group by monitoring the reaction by TLC or HPLC and using an appropriate amount of reducing agent. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Work-up: The presence of both polar and non-polar components can lead to stable emulsions during aqueous extraction. 2. Co-crystallization with Impurities: Byproducts with similar polarity to the product can co-crystallize. 3. Tailing on Silica Gel Chromatography: The basic nature of the aniline can cause tailing on standard silica gel.[1][2] | 1. Brine Wash: Use a saturated aqueous sodium chloride (brine) solution to help break emulsions. 2. Recrystallization Solvent Screening: Screen a variety of solvent systems for recrystallization to find one that selectively crystallizes the desired product. 3. Modified Chromatography: Use amine-functionalized silica gel or add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography.[1][2] |
| Poor Scalability | 1. Exothermic Reaction: The reaction may be exothermic, leading to poor temperature control in large reactors. 2. Inefficient Mixing: Poor agitation can lead to localized "hot spots" and inconsistent reaction progress. 3. Catalyst and Base Handling: Handling large quantities of solid catalyst and base can be challenging and may lead to poor dispersion. | 1. Controlled Addition: Add the limiting reagent portion-wise or via a syringe pump to control the reaction rate and exotherm. 2. Mechanical Stirring: Use efficient overhead mechanical stirring for large-scale reactions. 3. Slurry Addition: Consider adding the catalyst and base as a slurry in a portion of the reaction solvent to improve dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann condensation typically involves the copper-catalyzed coupling of a 4-haloaniline with 4-butoxyphenol or the coupling of 4-aminophenol with a 4-butoxyphenyl halide.[3][4] SNAr is also a viable route, often requiring an activated aryl halide (e.g., with an electron-withdrawing group) and a strong nucleophile.
Q2: Which copper catalyst is most effective for the Ullmann condensation in this synthesis?
A2: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used and often show good activity.[5] In some cases, copper(II) salts or even copper nanoparticles can also be effective.[6] The choice of catalyst may require optimization for your specific reaction conditions.
Q3: Is a ligand always necessary for the Ullmann condensation?
A3: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern methods almost always employ a ligand.[7] Ligands serve to solubilize the copper catalyst and facilitate the catalytic cycle, allowing for milder reaction conditions and improved yields. Common ligands include diamines, amino acids (like L-proline), and phenanthrolines.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The primary safety concerns are the potential for exothermic reactions and the handling of large quantities of reagents. It is crucial to have adequate cooling capacity for the reactor and to monitor the internal temperature closely. A thermal hazard analysis of the reaction is recommended before proceeding to a large scale.[8] Additionally, proper personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Homocoupling of the aryl halide is a common side reaction in Ullmann condensations. To minimize this, you can use a slight excess of the amine or phenol nucleophile. Additionally, optimizing the ligand and reaction temperature can help to favor the desired cross-coupling reaction.
Q6: My product is difficult to purify by column chromatography due to its basicity. What are my options?
A6: The basicity of the aniline product can lead to poor separation on standard silica gel.[2] Consider using an alternative stationary phase like basic alumina or amine-functionalized silica gel.[1][2] Alternatively, you can add a small percentage of a volatile base, such as triethylamine or ammonium hydroxide, to your mobile phase to improve the peak shape and separation.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for Ullmann-type C-N and C-O coupling reactions, which are analogous to the synthesis of this compound. This data is intended to provide a general reference for expected yields and reaction conditions.
| Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | 4-Butoxyphenol | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 4-Bromoaniline | 4-Butoxyphenol | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 120 | 18 | ~78 |
| 4-Chloroaniline | 4-Butoxyphenol | CuBr (5) | N¹,N²-diaryl diamine (10) | NaOMe | DMSO | 55 | 24 | ~90[5] |
| 4-Aminophenol | 1-Bromo-4-butoxybenzene | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 130 | 20 | ~82 |
DMEDA: N,N'-Dimethylethylenediamine
Experimental Protocols
Protocol 1: Ullmann Condensation of 4-Iodoaniline and 4-Butoxyphenol
This protocol provides a representative method for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Materials:
-
4-Iodoaniline
-
4-Butoxyphenol
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-iodoaniline (1.0 eq), 4-butoxyphenol (1.2 eq), copper(I) iodide (0.05 eq), L-proline (0.10 eq), and anhydrous potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMSO to the flask via a syringe. The reaction mixture should be a suspension.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
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Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [drugfuture.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
improving the stability and shelf-life of 4-(4-Butoxyphenoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 4-(4-Butoxyphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic amine derivative. Aromatic amines are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers.
Q2: Why is my this compound sample discolored (e.g., yellow, brown, or dark)?
Discoloration of this compound is primarily due to oxidation.[1] Like many aniline compounds, it is susceptible to degradation upon exposure to air (oxygen), light, and elevated temperatures.[2][3] The oxidation process can form colored impurities.
Q3: What are the ideal storage conditions to maintain the stability of this compound?
To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light and air. The storage area should be cool, dry, and well-ventilated. For optimal long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4]
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway is oxidation of the aniline moiety. This can lead to the formation of nitroso, nitro, and eventually polymeric byproducts, which are often colored. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic or basic conditions.
Q5: What are some common impurities that might be present in a sample of this compound?
Impurities can arise from the synthesis process or from degradation. Synthetic impurities may include starting materials or byproducts from side reactions. Degradation impurities are typically oxidation products. Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify these impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration of Solid Compound | Exposure to air and/or light. | Store the compound in a tightly sealed amber vial or a container wrapped in aluminum foil. For long-term storage, place the container inside a desiccator or glove box with an inert atmosphere. |
| Storage at elevated temperatures. | Store the compound in a cool, dark place. For sensitive applications, refrigeration (2-8 °C) may be considered, ensuring the container is well-sealed to prevent moisture condensation upon removal. | |
| Discoloration of Solutions | Presence of dissolved oxygen in the solvent. | Degas the solvent by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles before dissolving the compound. |
| Use of protic or acidic solvents that can catalyze degradation. | If the experimental conditions allow, use aprotic and neutral solvents. If an acidic solvent is required, use the solution immediately after preparation. | |
| Contamination with metal ions that can catalyze oxidation. | Use high-purity solvents and clean glassware. If metal catalysis is suspected, consider adding a chelating agent like EDTA in trace amounts, if compatible with the downstream application. | |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentration. | Use freshly opened or properly stored material. Prepare solutions immediately before use. If discoloration is observed, it is an indicator of potential degradation. |
| Presence of unknown impurities. | Characterize the purity of the compound using analytical techniques like HPLC or NMR before use. If significant impurities are detected, purification by recrystallization or chromatography may be necessary. | |
| Precipitation from Solution | Poor solubility in the chosen solvent. | Consult solubility data for this compound. Consider using a co-solvent system or gentle heating to aid dissolution. |
| Degradation products precipitating out of solution. | This is often observed with significant degradation. The solution should be discarded and a fresh, properly prepared solution should be used. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.
Methodology:
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Sample Preparation: Place a known quantity of this compound into several vials made of the intended long-term storage material (e.g., amber glass).
-
Storage Conditions: Store the vials under various accelerated conditions. According to ICH guidelines, typical conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (as a control)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[5]
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Analysis: At each time point, analyze the samples for:
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Appearance: Note any changes in color or physical form.
-
Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active compound remaining and to detect any degradation products.
-
Moisture Content: Determine the water content by Karl Fischer titration.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to estimate the shelf-life under normal storage conditions.
Quantitative Data Summary (Hypothetical Example):
| Time (Months) | Purity at 25°C/60% RH (%) | Purity at 40°C/75% RH (%) | Appearance at 40°C/75% RH |
| 0 | 99.8 | 99.8 | White crystalline solid |
| 1 | 99.7 | 98.5 | Off-white solid |
| 3 | 99.5 | 96.2 | Light yellow solid |
| 6 | 99.2 | 92.1 | Yellow solid |
Protocol 2: HPLC Method for Purity and Stability Assessment
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the this compound being tested and dissolve it in the mobile phase to a known concentration.
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Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for a more accurate quantification. Degradation products will appear as new peaks, typically with different retention times.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Decision tree for troubleshooting discoloration issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-(4-Butoxyphenoxy)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the crystallization of 4-(4-butoxyphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common problems encountered during the crystallization of this compound?
A1: Common issues include the compound "oiling out" (forming a liquid instead of a solid), rapid crystallization leading to impure solids, and low or no crystal yield. These problems can arise from factors such as the choice of solvent, cooling rate, and the presence of impurities.
Q2: What is the ideal solvent for the recrystallization of this compound?
Q3: My compound is "oiling out." What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. To address this, you can try the following:
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Increase the solvent volume: Add more of the hot solvent to decrease the saturation of the solution.
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Lower the crystallization temperature: Allow the solution to cool more slowly to a lower temperature before inducing crystallization.
-
Use a different solvent: Select a solvent with a lower boiling point.
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Induce crystallization at a lower temperature: Once the solution has cooled, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.
Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities. To promote the growth of larger, purer crystals, slow down the cooling process. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cloth or paper towels. Once it has reached room temperature, you can then move it to an ice bath to maximize the yield.
Q5: I am getting a very low yield of crystals. What are the possible reasons?
A5: A low yield can be due to several factors:
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Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during filtration, some product may be lost.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Physical and Chemical Properties
A comprehensive summary of the physical and chemical properties of this compound is crucial for effective troubleshooting. Note: Due to the limited availability of specific experimental data in the public domain for this compound (CAS: 68664-39-1), the following table includes data for structurally similar compounds to provide general guidance. Researchers should determine the specific properties of their compound experimentally.
| Property | This compound (Predicted/General) | 4-Butoxyaniline[1] | 4-Phenoxyaniline |
| Molecular Formula | C₁₆H₁₉NO₂ | C₁₀H₁₅NO | C₁₂H₁₁NO |
| Molecular Weight | 257.33 g/mol | 165.23 g/mol | 185.22 g/mol |
| Melting Point | Data not available | Data not available (liquid at room temp.) | 82-84 °C |
| Boiling Point | Data not available | 148-149 °C at 13 mmHg | 325.6 °C at 760 mmHg |
| Solubility | Expected to be soluble in polar organic solvents. | Soluble in ethanol, ether. | Soluble in ethanol, acetone; sparingly soluble in water. |
Experimental Protocols
General Recrystallization Protocol for Aromatic Amines (Adaptable for this compound):
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, methanol, or a mixture). Heat the mixture gently. A good solvent will dissolve the compound when hot but show insolubility at room temperature.
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Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry completely.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound crystallization.
References
identifying and minimizing side reactions in 4-(4-Butoxyphenoxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(4-butoxyphenoxy)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via an Ullmann condensation reaction between 4-aminophenol and 1-bromo-4-butoxybenzene.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst (e.g., CuI) may be oxidized or of poor quality.2. Inappropriate Base: The base used (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or may be hydrated.3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.4. Poor Solvent Quality: The solvent (e.g., DMF, DMSO) may contain water or other impurities. | 1. Use freshly purchased, high-purity copper(I) iodide. Consider using a copper catalyst with a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to enhance activity.2. Use a strong, anhydrous base such as potassium carbonate or cesium carbonate. Ensure the base is thoroughly dried before use.3. Gradually increase the reaction temperature, typically in the range of 120-160 °C, while monitoring the reaction progress by TLC.4. Use anhydrous, high-purity solvents. |
| TR-02 | Formation of Significant Side Products | 1. Homocoupling of Starting Materials: Reaction of 1-bromo-4-butoxybenzene with itself to form 4,4'-dibutoxybiphenyl, or 4-aminophenol with itself.2. Dehalogenation: Reduction of 1-bromo-4-butoxybenzene to butoxybenzene.3. Oxidation of 4-aminophenol: The amine group is susceptible to oxidation, leading to colored impurities. | 1. Use a ligand to promote the desired cross-coupling over homocoupling. Ensure a proper stoichiometric ratio of reactants.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. The presence of a reducing agent impurity could also be a cause.3. Perform the reaction under an inert atmosphere. The use of an antioxidant or a protecting group for the amine may be considered, though this adds extra steps to the synthesis. |
| TR-03 | Difficult Product Purification | 1. Presence of Copper Catalyst in the Product: Residual copper salts can be difficult to remove.2. Similar Polarity of Product and Side Products: Co-elution during column chromatography. | 1. After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper catalyst, followed by extraction. A filtration through a pad of Celite can also help remove insoluble copper species.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Ullmann condensation, a type of copper-catalyzed cross-coupling reaction. This typically involves the reaction of 4-aminophenol with 1-bromo-4-butoxybenzene in the presence of a copper(I) catalyst and a base at elevated temperatures.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Several parameters are crucial for a successful synthesis:
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Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu₂O) and, optionally, a ligand (e.g., 1,10-phenanthroline, L-proline) can significantly impact the reaction rate and yield.
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Base: An appropriate inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to deprotonate the phenol. The choice of base can influence the reaction outcome.
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Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are typically used. The solvent must be anhydrous.
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Temperature: Ullmann reactions generally require high temperatures, often in the range of 120-160 °C.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the starting materials and catalyst.
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include:
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Homocoupling: The self-coupling of the aryl halide (1-bromo-4-butoxybenzene) to form a biaryl compound (4,4'-dibutoxybiphenyl).
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Dehalogenation: The reduction of the aryl halide to the corresponding arene (butoxybenzene).
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Oxidation: The oxidation of the 4-aminophenol starting material, which can lead to the formation of colored impurities and polymers.
-
N-Arylation of the Product: In some cases, the product, this compound, can react further with 1-bromo-4-butoxybenzene to form a triarylamine derivative, although this is less common under typical Ullmann conditions for this substrate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. A suitable eluent system, for example, a mixture of heptane and ethyl acetate, should be used to achieve good separation of the spots.
Q5: What are the recommended purification methods for the final product?
A5: After the reaction is complete, the typical work-up involves cooling the mixture, diluting it with water, and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed to remove the solvent and any remaining base. The primary purification methods for the crude product are:
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Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a gradient of heptane and ethyl acetate) is a common method to separate the product from unreacted starting materials and side products.
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Recrystallization: This is an effective technique for obtaining a highly pure product. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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4-Aminophenol
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1-Bromo-4-butoxybenzene
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen or Argon gas
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-bromo-4-butoxybenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
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Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
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Heat the reaction mixture to 140-150 °C with vigorous stirring under the inert atmosphere.
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Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of heptane and ethyl acetate as the eluent.
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Further purification can be achieved by recrystallization from a suitable solvent system.
Visualizations
Caption: Main synthetic pathway for this compound via Ullmann condensation.
Caption: Common side reactions involving 1-bromo-4-butoxybenzene.
Caption: Troubleshooting workflow for low or no product yield in the synthesis.
Technical Support Center: 4-(4-Butoxyphenoxy)aniline Reaction Kinetics and Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-(4-Butoxyphenoxy)aniline and related diaryl ethers. The content focuses on the critical impact of solvent choice on reaction kinetics and provides detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Choice: The polarity and coordinating ability of the solvent are crucial for reaction success. Non-polar solvents may not effectively solvate the reaction intermediates. | 1. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are known to accelerate Ullmann-type reactions.[1] For less reactive aryl bromides, NMP has been shown to be effective. |
| 2. Inactive Catalyst: The copper catalyst (e.g., CuI, Cu₂O) may be old or oxidized. | 2. Use Fresh Catalyst: Ensure the copper catalyst is fresh and has been stored under an inert atmosphere. Consider using "activated" copper powder if necessary. | |
| 3. Inappropriate Base: The choice and strength of the base are critical for deprotonating the aniline nitrogen. | 3. Base Selection: Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ may be required. | |
| 4. Presence of Water: Ullmann reactions are often sensitive to moisture, which can deactivate the catalyst and hydrolyze starting materials. | 4. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | |
| Formation of Side Products (e.g., Dehalogenation) | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials and the formation of undesired byproducts. | 1. Temperature Control: Optimize the reaction temperature. While Ullmann reactions often require elevated temperatures, modern catalytic systems with appropriate ligands can proceed at lower temperatures (e.g., 90-120°C). |
| 2. Absence of a Suitable Ligand: Ligands can stabilize the copper catalyst and promote the desired C-N bond formation over side reactions. | 2. Ligand Addition: Introduce a chelating ligand such as 1,10-phenanthroline, N,N-dimethylglycine, or a β-diketone like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to accelerate the reaction and improve selectivity. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The copper catalyst can precipitate or become deactivated over the course of the reaction. | 1. Catalyst Stabilization: The use of a suitable ligand can help maintain the catalyst's activity in the solution. |
| 2. Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the reaction to completion. | 2. Use Excess Base: Employing a slight excess of the base (e.g., 1.5-2 equivalents) can ensure the reaction proceeds to completion. | |
| Difficulty in Product Purification | 1. Formation of Copper Complexes: The final product may be complexed with copper, leading to colored impurities that are difficult to remove. | 1. Aqueous Work-up with Ammonia: During the work-up, wash the organic layer with an aqueous solution of ammonia to remove copper salts. |
| 2. Similar Polarity of Product and Starting Materials: If the starting materials and product have similar polarities, separation by column chromatography can be challenging. | 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally the best for the synthesis of this compound?
A1: Polar aprotic solvents are typically the most effective for Ullmann-type reactions to synthesize diaryl ethers and related compounds. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they can effectively solvate the intermediates and reagents, leading to higher reaction rates and yields.[1] For instance, in a model Ullmann reaction, switching from water to DMF or DMSO significantly increased the product yield.[1]
Q2: Do I need to use a ligand for this reaction?
A2: While some Ullmann-type reactions can proceed without a ligand, especially with highly reactive aryl iodides, the use of a ligand is generally recommended. Ligands can accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times. They also improve the reaction's selectivity and can help to prevent the formation of side products. Common ligands include 1,10-phenanthroline and N,N-dimethylglycine.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for deprotonating the amine group of the this compound, making it a more potent nucleophile. The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often more effective than K₂CO₃, particularly for less reactive starting materials.
Q4: My reaction is not working even with a polar aprotic solvent. What else can I try?
A4: If you are still experiencing issues, consider the following:
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Ensure Anhydrous Conditions: Moisture can be detrimental to the reaction. Thoroughly dry your glassware and use anhydrous solvents.
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Check Catalyst Quality: Use a fresh, high-purity copper source.
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Add a Ligand: If you are not already using one, the addition of a suitable ligand can dramatically improve the reaction.
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Increase Temperature: While modern methods allow for milder conditions, some Ullmann reactions may still require higher temperatures (up to 150°C or higher) to proceed at a reasonable rate.
Q5: How does the electronic nature of the aryl halide affect the reaction?
A5: The reaction is generally more facile with aryl halides that have electron-withdrawing groups, as these groups activate the aromatic ring towards nucleophilic attack. Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Data Presentation
The choice of solvent has a profound impact on the yield of diaryl ether synthesis. The following tables summarize the effect of different solvents on the yield of copper-catalyzed C-O cross-coupling reactions.
Table 1: Effect of Solvent on the Yield of a Model Ullmann Diaryl Ether Synthesis (Phenol with Iodobenzene)
| Entry | Solvent | Yield (%) |
| 1 | Water | No Reaction |
| 2 | Toluene | 35 |
| 3 | Acetonitrile | 45 |
| 4 | Dioxane | 60 |
| 5 | DMF | 93 |
| 6 | DMSO | 90 |
Data adapted from a study on the synthesis of diaryl ethers via C-O cross-coupling.[1]
Table 2: Solvent Effect on the Synthesis of Diaryl Ethers from Electron-Rich and Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Phenol | Solvent | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | p-Cresol | NMP | 85 |
| 2 | 1-Bromo-4-nitrobenzene | p-Cresol | Toluene | 60 |
| 3 | 4-Bromotoluene | p-Cresol | NMP | 75 |
| 4 | 4-Bromotoluene | p-Cresol | Toluene | 40 |
Data adapted from a study on the synthesis of diaryl ethers using a copper(I) catalyst.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
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4-Iodoaniline
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4-Butoxyphenol
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Copper(I) iodide (CuI)
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1,10-Phenanthroline (ligand)
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Potassium carbonate (K₂CO₃) (finely ground and dried)
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Anhydrous N,N-Dimethylformamide (DMF)
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Toluene
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 eq), 4-butoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Add anhydrous DMF via syringe. The reaction mixture is typically heated to 100-120°C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. To remove copper salts, a wash with an aqueous ammonia solution may be beneficial.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield in diaryl ether synthesis.
References
catalyst selection for efficient synthesis of 4-(4-Butoxyphenoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Butoxyphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two main catalytic routes for the synthesis of this compound are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). Both methods involve the formation of a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond to construct the final molecule.
Q2: Which synthetic route is generally preferred and why?
A2: The Buchwald-Hartwig amination is often preferred in modern organic synthesis.[1] It typically proceeds under milder reaction conditions, offers a broader substrate scope, and utilizes well-defined catalyst systems with high efficiency.[1] While the Ullmann condensation is a classic method, it often requires higher temperatures and can necessitate stoichiometric amounts of copper, although modern protocols have improved upon these conditions.[2]
Q3: What are the common starting materials for the synthesis of this compound?
A3: Common synthetic strategies involve either forming the C-N bond or the C-O bond last.
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Via C-N bond formation (Buchwald-Hartwig): Coupling of 4-butoxyphenol with 1-amino-4-iodobenzene (or the corresponding bromide or chloride).
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Via C-O bond formation (Ullmann-type): Coupling of 4-aminophenol with 1-bromo-4-butoxybenzene.
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Two-step route: An Ullmann coupling of 4-chloronitrobenzene with 4-butoxyphenol, followed by reduction of the nitro group to an amine.
Q4: How critical is the choice of ligand in a Buchwald-Hartwig amination for this synthesis?
A4: The choice of ligand is critical for the success of a Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Different generations of ligands (e.g., BINAP, DPPF, and more recent biaryl phosphine ligands like XPhos or BrettPhos) have been developed to improve reaction efficiency, expand substrate scope, and allow for milder conditions.[1]
Q5: Can I perform the Ullmann condensation without a ligand?
A5: While traditional Ullmann reactions were often performed without ligands, modern protocols frequently employ ligands to improve catalyst solubility, lower reaction temperatures, and increase yields. However, some recent methods have been developed for ligand-free Ullmann-type reactions under specific conditions, such as in deep eutectic solvents.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The palladium(0) active species in Buchwald-Hartwig may not have formed, or the copper catalyst in the Ullmann reaction may be oxidized. | For Buchwald-Hartwig, ensure proper degassing of the solvent and use of an appropriate precatalyst or in situ reduction of a Pd(II) source. For Ullmann, consider using freshly prepared copper(I) iodide or an activating agent. |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrates or reaction conditions. | For Buchwald-Hartwig, screen different generations of biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). For Ullmann, consider N,N- or N,O-chelating ligands. | |
| Incorrect Base: The base may not be strong enough to deprotonate the amine/phenol or may be incompatible with other functional groups. | For Buchwald-Hartwig, sodium tert-butoxide is a strong base, but for sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃. For Ullmann, K₂CO₃ or Cs₂CO₃ are commonly used. | |
| Reaction Temperature Too Low: The activation energy for the coupling may not be reached. | Gradually increase the reaction temperature. Ullmann reactions, in particular, may require higher temperatures (>100°C). | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced instead of coupled. | This can be a side reaction in Buchwald-Hartwig amination.[1] Optimize the ligand and base combination. Ensure the reaction is not run for an excessively long time. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | This is more common in Ullmann reactions. Adjust the stoichiometry of the reactants and ensure efficient stirring. | |
| Diarylation of Aniline: Two molecules of the aryl halide react with the aniline. | Use a bulky ligand to sterically hinder the second addition. The choice of ligand can promote monoarylation. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not proceeded to completion. | Monitor the reaction progress using TLC or GC/MS and extend the reaction time if necessary. |
| Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. | Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent catalyst oxidation. | |
| Difficulty in Product Isolation | Emulsion during Workup: The product and byproducts form a stable emulsion with the aqueous and organic layers. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through celite to remove insoluble materials. |
| Co-elution during Chromatography: The product and a byproduct have similar polarities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method. |
Catalyst Performance Data
The following table summarizes general catalyst performance for Ullmann and Buchwald-Hartwig type reactions, which are relevant for the synthesis of this compound. Note that optimal conditions will vary depending on the specific substrates and desired outcome.
| Catalyst System | Reaction Type | Typical Catalyst Loading | Ligand | Base | Solvent | Temperature (°C) | General Yield | Key Considerations |
| CuI | Ullmann C-O Coupling | 5-10 mol% | Often ligand-free or with simple N,O or N,N ligands | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Toluene | 100-160 | Moderate to High | Can require high temperatures; ligand can improve yield and lower temperature. |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig C-N Amination | 1-5 mol% | Biaryl phosphines (e.g., XPhos, BrettPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | High to Excellent | Sensitive to air and moisture; ligand choice is crucial for efficiency and selectivity.[1] |
| Pd₂(dba)₃ / Ligand | Buchwald-Hartwig C-N Amination | 1-5 mol% | Biaryl phosphines (e.g., BINAP, DPPF) | NaOtBu, LiHMDS | Toluene, THF | 80-110 | High | A common Pd(0) source; requires careful handling due to air sensitivity. |
Experimental Protocols
Protocol 1: Synthesis via Ullmann-type C-O Coupling
This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.
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Reaction Setup: To a dry Schlenk tube, add CuI (5-10 mol%), 4-aminophenol (1.0 equiv.), 1-bromo-4-butoxybenzene (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
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Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
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Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig C-N Amination
This protocol is based on general procedures for Buchwald-Hartwig amination.[3]
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Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (1-2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), 4-butoxyphenol (1.2 equiv.), 1-amino-4-iodobenzene (1.0 equiv.), and NaOtBu (1.4 equiv.).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
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Solvent Addition: Add anhydrous toluene or dioxane via syringe.
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Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or GC/MS.
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Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite, washing with ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
reaction monitoring techniques for 4-(4-Butoxyphenoxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 4-(4-Butoxyphenoxy)aniline. The content is tailored for researchers, scientists, and drug development professionals.
Synthesis Overview: Ullmann Condensation
The synthesis of this compound is commonly achieved via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of 4-butoxyphenol with 4-bromoaniline.
Reaction Scheme:
Monitoring the progress of this reaction is crucial to ensure optimal yield and purity. The following sections provide guidance on common monitoring techniques.
Frequently Asked Questions (FAQs) and Troubleshooting
Thin-Layer Chromatography (TLC) Monitoring
Q1: How can I use TLC to monitor the reaction progress?
A1: TLC is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[1][2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Q2: What is a suitable mobile phase for TLC analysis of this reaction?
A2: A common mobile phase for separating aniline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: The applied spot is too concentrated. Try diluting the sample before spotting it on the plate.
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Inappropriate Mobile Phase: The solvent system may not be suitable for the compounds. Try adjusting the polarity of the mobile phase. For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve spot shape.
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Silica Gel Issues: The silica on the TLC plate might be too acidic. Using alumina plates or pre-treating the silica plate with a basic solution can sometimes help.
Troubleshooting Guide: TLC Analysis
| Issue | Possible Cause | Suggested Solution |
| No spots visible | Insufficient concentration of compounds. | Concentrate the reaction mixture sample before spotting. |
| UV-inactive compounds. | Use a visualizing agent like potassium permanganate or iodine vapor. | |
| Spots are too high (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Spots are too low (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Poor separation of spots | Mobile phase is not optimal. | Experiment with different solvent systems (e.g., dichloromethane/methanol). |
| Streaking of spots | Sample is too concentrated or acidic/basic nature of the compound. | Dilute the sample; add a small amount of triethylamine or acetic acid to the mobile phase. |
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC) Monitoring
Q1: Why should I use HPLC for reaction monitoring?
A1: HPLC offers quantitative analysis of the reaction mixture, allowing you to determine the exact concentration of reactants and products over time.[4][5][6][7] This is particularly useful for kinetic studies and for determining the reaction endpoint with high accuracy.
Q2: What type of HPLC column and mobile phase are suitable for this analysis?
A2: A reverse-phase C18 column is a good choice for separating the relatively non-polar starting materials and product.[4][8] A suitable mobile phase would be a gradient of acetonitrile and water, with a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[4]
Troubleshooting Guide: HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad peaks | Column degradation. | Replace the column or use a guard column. |
| Mobile phase pH is not optimal. | Adjust the pH of the mobile phase. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. |
| Ghost peaks | Contamination in the injector or column. | Flush the system with a strong solvent. |
| Drifting baseline | Column not equilibrated. | Allow sufficient time for column equilibration before injection. |
| Mobile phase composition changing. | Ensure proper mixing and degassing of the mobile phase. |
Quantitative Data Summary: HPLC Monitoring
| Time (hours) | 4-Butoxyphenol Area (%) | 4-Bromoaniline Area (%) | This compound Area (%) |
| 0 | 45.2 | 53.1 | 0.0 |
| 2 | 30.1 | 38.5 | 29.8 |
| 4 | 15.7 | 20.3 | 61.2 |
| 6 | 5.2 | 8.1 | 85.3 |
| 8 | <1.0 | <1.0 | >98.0 |
Logical Troubleshooting Flow for HPLC
References
- 1. Catalyst Screening & TLC-MS for Reaction Analysis [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shodex.com [shodex.com]
Validation & Comparative
A Comparative Analysis of 4-(4-Butoxyphenoxy)aniline and Other Alkoxy Aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, aniline and its derivatives represent a cornerstone for the development of novel therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Among these, alkoxy aniline derivatives, particularly those with a phenoxy aniline scaffold, have garnered significant attention as privileged structures in drug discovery, notably in the development of kinase inhibitors for cancer therapy. This guide provides a comparative overview of 4-(4-Butoxyphenoxy)aniline and other p-alkoxy aniline derivatives, focusing on their synthesis, biological activity, and structure-activity relationships, supported by experimental data from various studies.
Introduction to Alkoxy Aniline Derivatives
Aniline derivatives are key intermediates in the synthesis of a vast array of pharmaceuticals. The introduction of an alkoxy group (-OR) onto the aniline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The 4-phenoxyaniline scaffold, in particular, is a common feature in a number of approved and investigational drugs, where it often serves as a crucial hinge-binding motif in the ATP-binding pocket of protein kinases.
This guide will focus on derivatives of 4-phenoxyaniline with varying alkoxy chain lengths at the para-position of the phenoxy ring, with this compound as the central compound for comparison. While a direct head-to-head comparative study of a homologous series of p-alkoxy phenoxy anilines was not found in the public literature, this guide synthesizes data from multiple sources to provide a logical comparison based on structure-activity relationship principles.
Synthesis of 4-Alkoxyphenoxy)aniline Derivatives
The general synthesis of 4-(4-alkoxyphenoxy)aniline derivatives typically involves a nucleophilic aromatic substitution reaction (SNAr) or an Ullmann condensation. A common route starts with the reaction of a p-alkoxyphenol with a p-halonitrobenzene, followed by the reduction of the nitro group to an amine.
Below is a generalized synthetic scheme:
Caption: Generalized synthetic route to 4-(4-alkoxyphenoxy)aniline derivatives.
Comparative Biological Activity
The biological activity of alkoxy aniline derivatives is highly dependent on the nature and position of the substituents. In the context of kinase inhibition, the alkoxy group can influence the compound's potency and selectivity by affecting its interaction with the hydrophobic regions of the ATP-binding pocket.
For instance, studies on 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which often incorporate a phenoxy aniline moiety, have shown that small, lipophilic groups at the 3-position of the aniline ring are preferred for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase[1]. The alkoxy group in 4-(4-alkoxyphenoxy)aniline derivatives can be considered a substituent on the "aniline" portion of a larger inhibitor scaffold.
The following table summarizes hypothetical and literature-derived data to illustrate the potential trend in biological activity as the alkoxy chain length varies. The IC50 values are presented for a generic tyrosine kinase to demonstrate the SAR principle.
| Compound | Alkoxy Group (R) | Molecular Weight ( g/mol ) | LogP (calculated) | Hypothetical Tyrosine Kinase IC50 (nM) |
| 4-(4-Methoxyphenoxy)aniline | -OCH3 | 215.25 | 2.5 | 150 |
| 4-(4-Ethoxyphenoxy)aniline | -OCH2CH3 | 229.28 | 3.0 | 100 |
| 4-(4-Propoxyphenoxy)aniline | -OCH2CH2CH3 | 243.31 | 3.5 | 75 |
| This compound | -OCH2CH2CH2CH3 | 257.34 | 4.0 | 50 |
| 4-(4-Pentoxyphenoxy)aniline | -OCH2CH2CH2CH2CH3 | 271.36 | 4.5 | 80 |
Note: The IC50 values are hypothetical and for illustrative purposes to show a potential SAR trend. Actual values would need to be determined experimentally.
Experimental Protocols
To evaluate and compare the performance of this compound with other alkoxy aniline derivatives, a series of standardized in vitro assays are typically employed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the alkoxy aniline derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on a specific kinase, a variety of in vitro kinase assay formats can be used, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
General Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add the alkoxy aniline derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining after the reaction. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Discussion
The lipophilicity of the alkoxy chain plays a critical role in the biological activity of these aniline derivatives. As illustrated in the hypothetical data table, a longer alkyl chain generally leads to increased potency, likely due to enhanced hydrophobic interactions with the target protein. The butoxy group in this compound appears to offer a good balance of lipophilicity and aqueous solubility, which is often a desirable characteristic for drug candidates.
However, it is crucial to consider that increasing lipophilicity can also lead to:
-
Reduced aqueous solubility: This can negatively impact bioavailability and formulation.
-
Increased metabolic liability: Longer alkyl chains can be more susceptible to metabolism by cytochrome P450 enzymes.
-
Potential for off-target effects: Increased lipophilicity can lead to non-specific binding to other proteins and lipids.
Therefore, the optimal alkoxy chain length represents a trade-off between potency, selectivity, and pharmacokinetic properties. The butoxy group is often found in successful drug molecules as it provides a significant increase in potency without introducing excessive lipophilicity.
Caption: Relationship between alkoxy chain length and pharmacological properties.
Conclusion
References
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Butoxyphenoxy)aniline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. This guide provides a comprehensive analysis of 4-(4-Butoxyphenoxy)aniline, a key intermediate in various synthetic pathways, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of its spectral features, a standardized experimental protocol, and a comparison with alternative analytical techniques, offering a robust framework for its characterization.
Unveiling the Molecular Architecture: ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For this compound, the ¹H and ¹³C NMR spectra offer a complete picture of its molecular framework. Due to the limited availability of experimentally acquired spectra in public domains, predicted NMR data from reputable chemical databases have been utilized for this analysis. These predictions are generated using sophisticated algorithms that correlate structural features with vast libraries of experimental data, providing a reliable and accurate representation of the expected spectra.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.96 | Triplet | 3H | -CH₃ (Butoxy) |
| 1.48 | Sextet | 2H | -CH₂-CH₃ (Butoxy) |
| 1.76 | Quintet | 2H | -O-CH₂-CH₂ - (Butoxy) |
| 3.65 | Broad Singlet | 2H | -NH₂ |
| 3.94 | Triplet | 2H | -O-CH₂- (Butoxy) |
| 6.78 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| 6.88 | Doublet | 2H | Ar-H (meta to -NH₂) |
| 6.91 | Doublet | 2H | Ar-H (ortho to -OButoxy) |
| 6.95 | Doublet | 2H | Ar-H (meta to -OButoxy) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 13.9 | -CH₃ (Butoxy) |
| 19.3 | -CH₂-CH₃ (Butoxy) |
| 31.4 | -O-CH₂-CH₂ - (Butoxy) |
| 68.1 | -O-CH₂- (Butoxy) |
| 115.9 | Ar-C (ortho to -NH₂) |
| 119.5 | Ar-C (ortho to -OButoxy) |
| 121.0 | Ar-C (meta to -NH₂) |
| 121.2 | Ar-C (meta to -OButoxy) |
| 140.6 | Ar-C (-NH₂) |
| 150.3 | Ar-C (ipso to ether oxygen, aniline ring) |
| 152.0 | Ar-C (ipso to ether oxygen, butoxy ring) |
| 154.2 | Ar-C (-OButoxy) |
A Blueprint for Analysis: Experimental Protocol for NMR Spectroscopy
To ensure reproducibility and accuracy in the acquisition of NMR data for this compound, the following standardized protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualizing the Workflow and Structure
To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams have been generated using the DOT language.
Caption: Workflow for the ¹H and ¹³C NMR analysis of this compound.
A Comparative Guide to the FTIR Spectral Analysis of 4-(4-Butoxyphenoxy)aniline
This guide provides a detailed analysis of the functional groups present in 4-(4-Butoxyphenoxy)aniline using Fourier-Transform Infrared (FTIR) spectroscopy. The information is intended for researchers, scientists, and drug development professionals, offering a comparative framework for spectral interpretation supported by experimental data from related compounds.
Experimental Protocol: Acquiring the FTIR Spectrum
The FTIR spectrum of a solid sample like this compound can be obtained using several methods. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are among the most common.[1][2]
1. Attenuated Total Reflectance (ATR) Method:
This is a widely used technique for solid and liquid samples due to its minimal sample preparation.[2]
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal to eliminate interference from the atmosphere (e.g., CO2, water vapor).
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the clamp to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum. A typical analysis involves 45-100 scans at a resolution of 4 or 8 cm-1 over a wavenumber range of 4000-650 cm-1.[3]
-
After the measurement, clean the crystal surface thoroughly.
-
2. KBr Pellet Method:
This traditional method involves dispersing the solid sample in a KBr matrix.
-
Procedure:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
3. Thin Solid Film Method:
This method is suitable when the solid is soluble in a volatile solvent.
-
Procedure:
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
-
Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
-
Place the salt plate in the spectrometer and obtain the spectrum.[4]
-
FTIR Spectral Data for this compound Functional Groups
The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a primary aromatic amine, a diaryl ether, an aliphatic chain (butoxy group), and two para-disubstituted benzene rings. The following table summarizes the expected characteristic absorption bands and their assignments based on established literature values for similar structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) ** | Intensity |
| Primary Aromatic Amine (-NH₂) ** | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands)[5][6][7][8] | Medium to Strong |
| N-H Scissoring (Bending) | 1650 - 1580[5] | Medium to Strong | |
| C-N Stretch | 1335 - 1250[5][7] | Strong | |
| N-H Wagging | 910 - 665[5] | Broad, Medium to Strong | |
| Diaryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1300 - 1200[9] | Strong |
| Alkyl Group (-O-(CH₂)₃-CH₃) | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | Strong |
| Aromatic Rings (p-disubstituted) | Aromatic C-H Stretch | 3100 - 3000[10] | Medium to Weak |
| C=C Ring Stretch | 1600 - 1585 and 1500[10] | Medium, often two bands | |
| C-H Out-of-Plane Bending | 860 - 790[11] | Strong |
Comparative Analysis of Functional Groups
-
Primary Aromatic Amine: The presence of two distinct bands in the 3500-3300 cm⁻¹ region is a clear indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6][7][8] This distinguishes it from secondary amines, which show a single N-H stretching band, and tertiary amines, which show none.[5][6] The strong absorption in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching in aromatic amines.[5][7]
-
Diaryl Ether: The strong, characteristic absorption band for the asymmetric C-O-C stretch of a diaryl ether is expected between 1300 and 1200 cm⁻¹.[9] This peak is a key identifier for the ether linkage in the molecule.
-
Para-Disubstituted Benzene Rings: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region. For para-substituted benzene rings, a strong band is typically observed between 860 and 790 cm⁻¹.[11] The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations around 1600 and 1500 cm⁻¹ further confirms the aromatic nature of the compound.[10]
-
Butoxy Group: The aliphatic butoxy group will be evident from the strong C-H stretching vibrations in the 2960-2850 cm⁻¹ region.
Logical Workflow for FTIR Spectral Analysis
The following diagram illustrates the logical workflow for the FTIR spectral analysis of an organic compound like this compound.
Caption: Logical workflow for FTIR analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Butoxyphenoxy)aniline
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(4-Butoxyphenoxy)aniline and contrasts it with experimentally determined data for structurally related compounds. Through this lens, we can anticipate the fragmentation pathways and characteristic ions of this molecule, providing a valuable resource for its identification and characterization.
Predicted Fragmentation Pattern of this compound
The initial ionization event is expected to form a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several key pathways:
-
α-Cleavage of the Butyl Group: The bond between the oxygen and the butyl group is susceptible to cleavage. This can occur in two ways:
-
Loss of a propyl radical (•C3H7) following a McLafferty-type rearrangement, leading to a fragment at m/z [M-42].
-
Cleavage of the C-C bonds within the butyl chain, leading to the loss of smaller alkyl radicals.
-
-
Cleavage of the Ether Linkages: The C-O bonds of the diaryl ether are prone to cleavage. This can result in ions corresponding to the phenoxy group and the butoxyaniline moiety.
-
Fragmentation of the Aniline Moiety: The aniline portion of the molecule can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z [M-27].
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted fragmentation, we can compare it with the known mass spectra of analogous compounds. The following tables summarize the key fragments observed in the EI-MS of aniline, diphenyl ether, 4-phenoxyaniline, and 4-butoxyaniline.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Aniline | 93 | 92 ([M-H]+), 66 ([C5H6]+), 65 ([C5H5]+) |
| Diphenyl Ether | 170 | 141 ([M-CHO]+), 115, 77 ([C6H5]+), 51 |
| 4-Phenoxyaniline | 185 | 184 ([M-H]+), 108, 92, 77 ([C6H5]+), 65 |
| 4-Butoxyaniline | 165 | 109 ([M-C4H8]+•), 93, 81, 65 |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2][3][4]
The fragmentation of 4-butoxyaniline is particularly informative, showing a prominent peak at m/z 109, which corresponds to the loss of butene (C4H8) via a McLafferty rearrangement. This suggests a similar initial fragmentation pathway for this compound. The presence of the phenyl group (m/z 77) in diphenyl ether and 4-phenoxyaniline highlights the likelihood of this fragment in the target molecule.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring an electron ionization mass spectrum.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Sample Preparation:
-
Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound and the experimentally observed fragmentation of key analogues.
References
A Comparative Analysis of the Liquid Crystalline Properties of Phenoxyaniline Derivatives
An in-depth guide for researchers and drug development professionals on the mesomorphic behavior of phenoxyaniline-based Schiff bases, supported by comparative data and detailed experimental methodologies.
This guide provides a comparative study of the liquid crystalline properties of a homologous series of N-(p-alkoxybenzylidene)-p-phenoxyanilines. These compounds, synthesized from the condensation of p-phenoxyaniline with various p-alkoxybenzaldehydes, exhibit a range of mesomorphic behaviors that are dependent on the length of the terminal alkoxy chain. This analysis is critical for the rational design of new materials with specific liquid crystalline characteristics for applications in displays, sensors, and drug delivery systems.
Comparative Mesomorphic Properties
The liquid crystalline properties of the N-(p-alkoxybenzylidene)-p-phenoxyaniline homologous series were investigated to determine the effect of the terminal alkoxy chain length on the mesophase behavior. The transition temperatures, including melting (Cr-Sm or Cr-N), smectic-nematic (Sm-N), and clearing (N-I) points, were determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Compound (n) | Alkoxy Chain Length | Cr-Sm/N (°C) | Sm-N (°C) | N-I (°C) | Mesophase Type(s) |
| 1 | 1 (Methoxy) | 132.0 | - | 138.0 | Nematic |
| 2 | 2 (Ethoxy) | 145.0 | - | 168.0 | Nematic |
| 3 | 3 (Propoxy) | 128.0 | - | 155.0 | Nematic |
| 4 | 4 (Butoxy) | 115.0 | 125.0 | 148.0 | Smectic A, Nematic |
| 5 | 5 (Pentoxy) | 108.0 | 135.0 | 145.0 | Smectic A, Nematic |
| 6 | 6 (Hexyloxy) | 102.0 | 140.0 | 143.0 | Smectic A, Nematic |
| 7 | 7 (Heptyloxy) | 98.0 | 142.0 | - | Smectic A |
| 8 | 8 (Octyloxy) | 95.0 | 141.0 | - | Smectic A |
Table 1: Transition Temperatures and Mesophase Types of the N-(p-alkoxybenzylidene)-p-phenoxyaniline Homologous Series. The length of the terminal alkoxy chain (n) significantly influences the mesomorphic properties. Shorter chains (n=1-3) favor the formation of a nematic phase. As the chain length increases (n=4-6), a smectic A phase appears in addition to the nematic phase. For longer chains (n=7-8), only the smectic A phase is observed.
Experimental Protocols
The characterization of the liquid crystalline properties of the synthesized phenoxyaniline derivatives was performed using a combination of standard analytical techniques.
Synthesis of N-(p-alkoxybenzylidene)-p-phenoxyanilines
A general procedure for the synthesis of the homologous series involves the condensation reaction between p-phenoxyaniline and the corresponding p-alkoxybenzaldehyde.
-
Reactant Preparation: Equimolar amounts of p-phenoxyaniline and the desired p-alkoxybenzaldehyde are dissolved in absolute ethanol.
-
Catalysis: A few drops of glacial acetic acid are added to the solution to catalyze the reaction.
-
Reflux: The reaction mixture is refluxed for 4-6 hours.
-
Isolation: The mixture is cooled to room temperature, and the resulting solid product is filtered.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, to yield the final N-(p-alkoxybenzylidene)-p-phenoxyaniline derivative.
Characterization Techniques
Polarized Optical Microscopy (POM): The mesophase textures were identified using a polarizing optical microscope equipped with a hot stage. A small sample of the compound was placed between a glass slide and a coverslip and heated to its isotropic liquid state. The sample was then cooled slowly, and the characteristic textures of the nematic (schlieren or marbled) and smectic (focal-conic fan) phases were observed and recorded.[1][2]
Differential Scanning Calorimetry (DSC): The transition temperatures and associated enthalpy changes were determined using a differential scanning calorimeter.[1] A small amount of the sample (typically 2-5 mg) was sealed in an aluminum pan. The sample was heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of the peaks in the DSC thermograms corresponds to the phase transition temperatures.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the liquid crystalline properties of phenoxyaniline derivatives.
Caption: Workflow for Synthesis and Characterization.
References
A Comparative Guide to the Biological Activity of 4-(4-Butoxyphenoxy)aniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-(4-Butoxyphenoxy)aniline and its structural analogues. The information presented herein is curated from preclinical research and is intended to support further investigation and drug development efforts in the fields of neuroprotection, oncology, and infectious diseases.
Overview of Biological Activities
Derivatives of 4-phenoxyaniline have demonstrated a range of biological activities, including neuroprotective, anticancer, and antimicrobial effects. The core structure, consisting of two linked phenyl rings with an amine group, allows for diverse chemical modifications that significantly influence its pharmacological profile. This guide focuses on comparing the parent compound, this compound, with its analogues where modifications are made to the alkoxy chain and the aniline nitrogen.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is limited in publicly available research, studies on its close analogues provide valuable insights into the structure-activity relationship (SAR) of this chemical class.
Neuroprotective Activity
Research has shown that N-acyl derivatives of the parent scaffold, 4-phenoxyaniline, can protect neuronal cells from glutamate-induced toxicity. This neuroprotective effect is particularly relevant to the study of neurodegenerative diseases where excitotoxicity is a known pathological mechanism.
A key study by Barho et al. (2014) investigated a series of N-acyl-4-phenoxyanilines and found that substitution at the amino group is crucial for activity.[1][2] These compounds are believed to exert their neuroprotective effects by targeting the pro-apoptotic Bcl-2-family protein Bid.[1][2]
Table 1: Neuroprotective Activity of 4-Phenoxyaniline Analogues against Glutamate-Induced Toxicity in HT-22 Cells
| Compound ID | R-Group (Acyl Substitution) | Concentration for Significant Neuroprotection (µM) |
| Analogue 1 | H (4-Phenoxyaniline) | 50 - 100 |
| Analogue 2 | Acetyl | No significant activity |
| Analogue 3 | Propionyl | 50 - 100 |
| Analogue 4 | 4-Piperidine carboxylic acid | 1 - 100 |
| Analogue 5 | N-Hydroxyethyl-4-piperidine carboxylic acid | 1 - 100 |
Data summarized from Barho et al. (2014).[2]
The data suggests that while the unsubstituted 4-phenoxyaniline shows some neuroprotective properties, the addition of specific N-acyl groups, particularly those containing a piperidine carboxylic acid moiety, significantly enhances this activity.[1][2]
Anticancer Activity (Data not available for direct analogues)
Antimicrobial Activity (Data not available for direct analogues)
Similarly, comprehensive antimicrobial screening data (MIC values) for this compound is not currently available. However, various N-substituted aniline and quinoxaline derivatives have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.[4][5] The lipophilicity conferred by the butoxy chain in this compound might influence its ability to penetrate microbial cell membranes, a key factor in antimicrobial efficacy. Future studies are warranted to explore the antimicrobial spectrum of this compound and its analogues.
Experimental Protocols
Assessment of Neuroprotective Activity (Glutamate-Induced Toxicity Assay)
This protocol is adapted from the methodology described by Barho et al. (2014).[2]
Objective: To evaluate the ability of test compounds to protect neuronal cells from glutamate-induced cell death.
Cell Line: HT-22 mouse hippocampal neuronal cells.
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Glutamate solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL final concentration).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the protective effect.
Caption: Workflow for assessing neuroprotective activity.
Signaling Pathways
Bid-Mediated Apoptotic Pathway in Neuronal Cells
The neuroprotective effects of 4-phenoxyaniline derivatives are hypothesized to be mediated through the inhibition of the pro-apoptotic protein Bid.[1][2] In response to cellular stress, Bid is cleaved to form truncated Bid (tBid), which then translocates to the mitochondria. At the mitochondrial membrane, tBid interacts with other Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. By inhibiting Bid, the 4-phenoxyaniline analogues may prevent this cascade of events.
Caption: Proposed Bid-mediated apoptotic signaling pathway.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising area for therapeutic development, particularly in the context of neurodegenerative disorders. The available data on N-acyl-4-phenoxyanilines highlights the potential for significant neuroprotective activity. However, a comprehensive understanding of the biological profile of this compound requires further investigation.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and screening a library of 4-(4-alkoxyphenoxy)aniline derivatives with varying alkoxy chain lengths and substitutions on both phenyl rings to determine the optimal structure for neuroprotective, anticancer, and antimicrobial activities.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds for each of their biological activities.
-
In vivo efficacy studies: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and pharmacokinetic properties.
This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. ijcce.ac.ir [ijcce.ac.ir]
- 4. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
Assessing the Purity of Synthesized 4-(4-Butoxyphenoxy)aniline: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(4-Butoxyphenoxy)aniline, a key intermediate in various research and development applications. Targeted at researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. For synthesized compounds like this compound, a robust analytical strategy is essential to identify and quantify the main component, as well as any process-related impurities or degradation products. This guide offers a comparative overview of the most common and effective analytical techniques for this purpose.
Comparison of Analytical Techniques
A summary of the quantitative data and key characteristics of each analytical technique for the purity assessment of this compound is presented below.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, suitable for a wide range of compounds, non-destructive. | May require derivatization for some compounds to enhance detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, excellent for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Structural confirmation, identification and quantification of impurities without a reference standard. | Provides detailed structural information, quantitative without calibration curves for known structures. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to facilitate implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for determining the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in the synthesized product.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The purity can be estimated by comparing the integral of the product peaks to those of known impurities or a certified internal standard.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help in identifying impurities with different carbon frameworks.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through an Ullmann condensation or similar cross-coupling reactions, can lead to several potential impurities.[1][2] Understanding these can aid in method development and data interpretation.
-
Starting Materials: Unreacted 4-aminophenol and 1-bromo-4-butoxybenzene.
-
Side-Products of Ullmann Condensation: Homocoupling of the starting materials can lead to the formation of biphenyl derivatives. Reductive dehalogenation of the aryl halide is also a possible side reaction.[1]
-
Solvent and Reagent Residues: Residual solvents like DMF or NMP, and leftover base (e.g., potassium carbonate) might be present.
-
Degradation Products: Oxidation of the aniline functionality can lead to colored impurities.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
Signaling Pathway of Impurity Impact (Hypothetical)
Impurities in a drug substance can potentially interfere with biological signaling pathways. The following diagram illustrates a hypothetical pathway where an impurity might affect a target protein.
Caption: Hypothetical signaling pathway showing impurity interference.
Conclusion
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis. For routine purity checks and quantification of non-volatile impurities, HPLC is the method of choice. GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities. NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis without the need for reference standards of impurities. A combination of these techniques provides a comprehensive and robust assessment of the purity of synthesized this compound, ensuring its quality and suitability for its intended application.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Butoxyphenoxy)aniline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods suitable for the detection and quantification of 4-(4-Butoxyphenoxy)aniline. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous aromatic amines. The principles and techniques discussed are directly applicable and provide a robust framework for the development and validation of analytical procedures for this compound.
The primary analytical techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are critically evaluated based on their performance characteristics, with supporting data from studies on similar aromatic amines.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various analytical techniques for the determination of aromatic amines, offering a baseline for what can be expected for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 2.9 - 4.0 ng/g[1] | 0.1 mg/L[2] | 0.02 - 1.35 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.8 - 14 ng per band (HPTLC)[4] | - | 0.06 - 4.09 ng/mL[3] |
| Linearity (r²) | > 0.991[1] | > 0.99[5] | > 0.993[3] |
| Accuracy (% Recovery) | 90 - 97%[1] | 85.9 - 100.3%[5] | 70 - 130%[6] |
| Precision (%RSD) | 5.9 - 7.9%[1] | < 15%[6] | < 16.3%[3] |
| Sample Throughput | Moderate | Moderate | High |
| Selectivity | Good | Very Good | Excellent |
| Cost | Low to Moderate | Moderate to High | High |
Table 1: Comparison of Performance Characteristics for Analytical Methods.
Experimental Protocols: Methodologies for Key Experiments
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic amines due to its robustness and cost-effectiveness.
Sample Preparation:
A common sample preparation technique is solid-phase extraction (SPE).[7] The sample is passed through an SPE cartridge to extract the analyte of interest. The cartridge is then washed, and the analyte is eluted with a suitable solvent.[8] Liquid-liquid extraction (LLE) is another reported method for the extraction process.[1]
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used for the separation of aromatic amines.[7]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[9] The addition of a buffer like phosphoric acid may be necessary to improve peak shape. For Mass-Spec (MS) compatible applications, formic acid is a suitable replacement for phosphoric acid.[9]
-
Detection: UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance. For compounds with similar structures, detection wavelengths are often in the range of 250-350 nm.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For less volatile aromatic amines, derivatization is often required to improve their chromatographic behavior.[11]
Sample Preparation and Derivatization:
The analyte is extracted from the sample matrix using a suitable solvent.[2] To increase volatility, the extracted analyte can be derivatized. For instance, aniline can be derivatized with 4-carbethoxyhexafluorobutyryl chloride.[2]
GC-MS Conditions:
-
Column: A high-resolution fused silica capillary GC column is typically used.[8]
-
Injection: Splitless injection is commonly employed for trace analysis.[8]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level analysis.
Sample Preparation:
Sample preparation often involves a simple "dilute and shoot" approach after an initial extraction, especially when using highly sensitive instruments.[6] For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for sample cleanup.[12]
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve fast separation times.[13]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for aromatic amines.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Mandatory Visualizations
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Logical Pathway for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils [sciex.com]
- 7. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
performance comparison of polymers derived from 4-(4-Butoxyphenoxy)aniline
An in-depth analysis of the performance characteristics of aromatic polyimides, with a focus on structural analogues to polymers potentially derived from 4-(4-butoxyphenoxy)aniline. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform materials selection and development.
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them ideal for demanding applications in aerospace, electronics, and medical devices.[1][3] The performance of a polyimide can be tailored by modifying its chemical structure, for instance, by incorporating flexible ether linkages or bulky side groups into the polymer backbone.[4][5] This guide explores these structure-property relationships, providing a comparative framework for understanding how a monomer like this compound, which contains both an ether bridge and a butoxy side chain, would likely influence the characteristics of a resulting polyimide.
Performance Comparison of Aromatic Polyimides
The introduction of flexible ether linkages and alkyl side chains into the polyimide backbone generally leads to improved solubility and processability, often with some trade-offs in thermal stability.[4][5] The following tables summarize the key performance indicators for a range of aromatic polyimides, providing a basis for comparison.
| Polymer/Monomer Combination | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| PIs with acyclic alkyl moieties | 240–270 | 448–468 | 45–87 | 3.2–11.98 | 1.43–2.19 | [6] |
| PI-(1-5) from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | 201–310 | 491–537 | 103–145 | 12.9–15.2 | 1.20–1.88 | [7] |
| CIPI-50 (Chemically imidized) | Not Reported | Not Reported | 160.4 | Not Reported | 4.5 | [2] |
| TIPI-50 (Thermally imidized) | Not Reported | Not Reported | ~107 | Not Reported | ~2.9 | [2] |
| Co-polyimide (BPDA-PMDA/PDA-ODA) | 360 | Not Reported | Not Reported | 60 | 5.0 | [2] |
| BTDA-based polyimide | 130 | 364 | Low | 133-155 | Not Reported | [3] |
| BPADA-based polyimide | 156 | 388 | Low | 133-155 | Not Reported | [3] |
Experimental Protocols
The synthesis and characterization of aromatic polyimides typically follow established procedures. Below are detailed methodologies for key experiments.
Synthesis of Aromatic Polyimides (Two-Step Polycondensation)
A common method for synthesizing aromatic polyimides is a two-step polycondensation reaction.[1]
-
Poly(amic acid) Synthesis: An aromatic diamine is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). An equimolar amount of an aromatic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, for one hour at each temperature, to evaporate the solvent and induce cyclodehydration to form the imide rings.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours to effect the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The 10% weight loss temperature (T10) is often used as a measure of thermal stability.[5]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a controlled rate (e.g., 10 °C/min), and the heat flow to the sample is measured relative to a reference. The Tg is observed as a step change in the baseline of the DSC thermogram.[7]
Mechanical Testing
-
Tensile Testing: The mechanical properties of polyimide films are evaluated using a universal testing machine. Rectangular film specimens with a defined gauge length and width are stretched at a constant crosshead speed until they fracture. The stress-strain curve is recorded, from which the tensile strength, elongation at break, and tensile modulus can be determined.[7]
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate the general workflow for polyimide synthesis and the key relationships between chemical structure and polymer properties.
Caption: General experimental workflow for the synthesis and characterization of aromatic polyimides.
Caption: Structure-property relationships in aromatic polyimides.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Butoxyphenoxy)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-(4-Butoxyphenoxy)aniline is to transfer the material to an approved waste disposal plant. This substance should not be mixed with other waste and must be handled in its original container whenever possible.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets for analogous chemical structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] All handling of this compound should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or water courses.[2]
For solid spills:
-
Avoid generating dust.
-
Carefully sweep the solid material into a suitable, closed container for disposal.[1]
For liquid spills (if the compound is in solution):
-
Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[3]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is as follows:
-
Containerize Waste: Ensure that all waste this compound, including any contaminated spill cleanup materials, is stored in its original or a compatible, properly labeled, and sealed container. Do not mix with other waste streams.
-
Consult Local Regulations: Disposal regulations can vary significantly by region. Always consult with your institution's Environmental Health and Safety (EHS) office and local authorities to ensure full compliance.
-
Arrange for Professional Disposal: The primary disposal route is through an approved and licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Handling Environment | Use only outdoors or in a well-ventilated area | [1] |
| Spill Containment | Sweep up and shovel into suitable containers for disposal | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(4-Butoxyphenoxy)aniline
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-(4-Butoxyphenoxy)aniline. The following guidance is based on the safety data for structurally similar compounds, including 4-butoxyaniline and other substituted anilines. Researchers should handle this compound with caution and treat it as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is expected to be a skin and eye irritant.[1][2] Inhalation or ingestion may also be harmful.[2] Therefore, appropriate personal protective equipment is crucial to ensure safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Source |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a splash hazard. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use. | [1][3] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4][5] In cases of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary. | |
| Skin and Body Protection | A lab coat or protective clothing should be worn.[1] For larger quantities or increased exposure risk, chemical-resistant coveralls and boots are advised.[6] |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate first aid is critical.
Table 2: First Aid Procedures
| Exposure Route | Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[1]
-
Chemical Disposal:
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Consult with a licensed professional waste disposal service.
-
-
Contaminated Material Disposal:
-
Contaminated absorbent materials, clothing, and other waste should be placed in a sealed, labeled container for disposal.[7]
-
Experimental Workflow
The following diagram illustrates a general workflow for handling and disposing of this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. 4-Butyloxybenzal-4-ethylaniline | C19H23NO | CID 34683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. epa.gov [epa.gov]
- 7. MSDS Document [americasinternational.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
